4'-Hydroxy diclofenac-d4
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPUUMXTXDBNB-SCFZSLNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512155 | |
| Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153466-65-0 | |
| Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxy diclofenac-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Hydroxy diclofenac-d4, a deuterated analog of the major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.
Introduction
4'-Hydroxy diclofenac is the primary human metabolite of diclofenac, formed in the liver by cytochrome P450 enzymes, primarily CYP2C9.[1][2] The deuterated version, this compound, is a stable, non-radioactive isotopologue that is indispensable for accurate quantification of its non-deuterated counterpart in biological matrices.[3][4] Its use as an internal standard corrects for variations in sample preparation and instrument response, leading to more reliable and reproducible results in drug metabolism and pharmacokinetic (DMPK) studies.
This guide details a plausible synthetic route, experimental protocols for characterization, and a summary of its key physicochemical properties.
Physicochemical Properties
This compound is typically a white to light yellow or pale purple solid.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₇D₄Cl₂NO₃ | [6] |
| Molecular Weight | 316.17 g/mol | [7] |
| Monoisotopic Mass | 315.0367056 Da | [6] |
| Melting Point | 173-175°C (decomposes) | [5] |
| Solubility | Soluble in DMSO and Methanol. | [3] |
| Appearance | White to light yellow or pale purple solid | [5] |
| CAS Number | 254762-27-1 | [7] |
Synthesis of this compound
A detailed, step-by-step synthesis of this compound is not explicitly published in a single source. However, based on the known synthesis of 4'-Hydroxydiclofenac and established methods for deuterium labeling of phenylacetic acid derivatives, a plausible and efficient synthetic route is proposed. The overall synthesis involves the preparation of a deuterated phenylacetic acid precursor followed by an Ullmann condensation and subsequent functional group manipulations.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Phenylacetic Acid-d5
A plausible method for the deuteration of phenylacetic acid involves a palladium-catalyzed hydrogen-deuterium exchange reaction.
-
Materials: Phenylacetic acid, Deuterium oxide (D₂O, 99.8 atom % D), 10% Palladium on charcoal (Pd/C).
-
Procedure:
-
To a sealed tube, add phenylacetic acid (1.0 equiv.), 10% Pd/C (0.1 equiv.), and D₂O (20 equiv.).
-
Heat the mixture at 150°C for 24 hours.
-
After cooling to room temperature, the mixture is filtered to remove the catalyst.
-
The D₂O is removed under reduced pressure to yield phenylacetic acid-d5.
-
The product is characterized by ¹H NMR to confirm the extent of deuteration.
-
Step 2: Synthesis of 2-Bromophenylacetic Acid-d4
-
Materials: Phenylacetic acid-d5, Bromine (Br₂), Iron(III) bromide (FeBr₃).
-
Procedure:
-
To a solution of phenylacetic acid-d5 in a suitable solvent (e.g., dichloromethane), add FeBr₃ (catalytic amount).
-
Slowly add a solution of Br₂ in the same solvent at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched with a solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-bromophenylacetic acid-d4.
-
Step 3: Ullmann Condensation to form Methyl 2-((2,6-dichloro-4-hydroxyphenyl)amino)phenylacetate-d4
The Ullmann condensation is a key step in forming the diarylamine linkage.
-
Materials: 2-Bromophenylacetic acid-d4, 2,6-Dichloro-4-aminophenol, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a flask containing 2,6-dichloro-4-aminophenol (1.0 equiv.) and K₂CO₃ (2.0 equiv.) in DMF, add 2-bromophenylacetic acid-d4 (1.2 equiv.) and CuI (0.2 equiv.).
-
The reaction mixture is heated to 140-150°C under a nitrogen atmosphere for 12-24 hours.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired ester. Note: Esterification of the carboxylic acid may occur in situ or can be performed as a separate step prior to the Ullmann condensation.
-
Step 4: Hydrolysis to this compound
-
Materials: Methyl 2-((2,6-dichloro-4-hydroxyphenyl)amino)phenylacetate-d4, Sodium hydroxide (NaOH), Ethanol (EtOH), Hydrochloric acid (HCl).
-
Procedure:
-
The ester from the previous step is dissolved in a mixture of EtOH and aqueous NaOH solution.
-
The mixture is heated at reflux for 2-4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to give this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following experimental protocols are recommended.
Characterization Workflow
References
- 1. 4'-Hydroxydiclofenac | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxy diclofenac D4 | CAS#:254762-27-1 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) [np-mrd.org]
- 5. Ullmann Reaction [drugfuture.com]
- 6. This compound (Major) | C14H11Cl2NO3 | CID 10805325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CAS - 254762-27-1 | Axios Research [axios-research.com]
An In-Depth Technical Guide to the Chemical Properties and Stability of 4'-Hydroxy diclofenac-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 4'-Hydroxy diclofenac-d4, a key deuterated metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methodologies.
Chemical and Physical Properties
This compound is the major human metabolite of diclofenac, formed primarily through the action of the cytochrome P450 enzyme, CYP2C9.[1][2] The deuterated form is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[2-[2,6-dichloro-4-hydroxyphenyl)amino]phenyl-2,3,4,5-d4]acetic acid | N/A |
| CAS Number | 254762-27-1 | N/A |
| Molecular Formula | C₁₄H₇D₄Cl₂NO₃ | N/A |
| Molecular Weight | 316.17 g/mol | N/A |
| Appearance | White to light yellow or pale pink to purple solid | N/A |
| Melting Point | 173-175 °C (decomposes) | N/A |
| Solubility | Soluble in methanol, chloroform, ethanol, and DMSO. Insoluble in water. | N/A |
| Storage Temperature | -20°C | N/A |
Metabolic Pathway of Diclofenac to 4'-Hydroxy diclofenac
The biotransformation of diclofenac to its 4'-hydroxy metabolite is a critical step in its metabolism and elimination. This hydroxylation reaction is predominantly catalyzed by the CYP2C9 enzyme in the liver.[1][2]
Stability Profile
While specific forced degradation studies on this compound are not extensively published, general stability information is available from suppliers and can be inferred from studies on the non-deuterated analogue. The compound is generally stable when stored under recommended conditions.
Table 2: Recommended Storage and Handling
| Condition | Recommendation |
| Solid Form | Store at -20°C. |
| In Solution | Prepare fresh solutions. If storage is necessary, store at -20°C or below for short periods. Avoid repeated freeze-thaw cycles. |
Forced Degradation:
Forced degradation studies are essential for developing stability-indicating analytical methods. While specific data for the d4-labeled compound is limited, the stability of the parent compound, diclofenac, has been studied under various stress conditions. It is anticipated that this compound would exhibit similar degradation patterns.
A typical forced degradation study would involve subjecting the compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 60°C
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light
Experimental Protocols
Synthesis of 4'-Hydroxy diclofenac
A common synthetic route for 4'-Hydroxydiclofenac is described by Kim et al. (2010). While this protocol is for the non-deuterated compound, a similar approach could be employed using deuterated starting materials to produce this compound. The general steps are outlined below.
Note: For the synthesis of the d4-labeled compound, a deuterated phenylacetic acid starting material would be required.
Analytical Method for Quantification
A validated LC-MS/MS method is the preferred technique for the quantification of this compound in biological matrices. The following is a representative protocol based on published methods for diclofenac and its metabolites.[4]
Table 3: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Transition (Precursor > Product) | Specific to this compound (to be determined empirically) |
| Internal Standard | A suitable stable isotope-labeled compound (if this compound is the analyte) |
Sample Preparation Workflow:
Conclusion
This compound is an essential tool for the accurate quantification of the major metabolite of diclofenac in various research settings. Understanding its chemical properties, metabolic pathway, and stability is crucial for its effective use. While specific stability data under forced degradation conditions is not widely available, the information provided in this guide, along with the outlined experimental protocols, offers a solid foundation for researchers and drug development professionals working with this important deuterated compound. Further investigation into the specific degradation pathways of this compound would be a valuable addition to the field.
References
- 1. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytochrome P450 2C9-Mediated Metabolism of Diclofenac to 4'-Hydroxydiclofenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary metabolic pathway of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, focusing on its conversion to the major metabolite, 4'-hydroxydiclofenac. This process is predominantly mediated by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9), a key player in the biotransformation of a significant portion of clinically used drugs. Understanding this metabolic pathway is crucial for drug development, predicting drug-drug interactions, and comprehending the inter-individual variability in patient response to diclofenac.
Core Metabolic Pathway: The Role of CYP2C9
Diclofenac undergoes extensive hepatic metabolism in humans, with the principal route being hydroxylation.[1] The formation of 4'-hydroxydiclofenac is the most significant metabolic step, and it is almost exclusively catalyzed by the CYP2C9 enzyme.[2][3] This regioselective oxidation is a hallmark reaction for CYP2C9 catalysis.[4][5] While other minor metabolites of diclofenac are formed, such as 5-hydroxydiclofenac (primarily by CYP3A4) and 3'-hydroxydiclofenac (by CYP2C9), the 4'-hydroxylation pathway represents the major clearance route for the parent drug.[2][4][6]
The metabolic conversion of diclofenac is not limited to simple hydroxylation. The parent drug can also undergo acyl glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7).[4][5] Furthermore, the hydroxylated metabolites can be further conjugated, for instance, through sulfation, before excretion.[7]
Quantitative Data on Diclofenac 4'-Hydroxylation
The kinetics of diclofenac 4'-hydroxylation have been characterized in various in vitro systems. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the affinity of CYP2C9 for diclofenac and the efficiency of the metabolic conversion.
| System | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | Endogenous CYPs | 9 ± 1 | 432 ± 15 | [3] |
| H2C9 Whole Cells | Recombinant CYP2C9 | Not specified | Not specified | [8] |
| Yeast-expressed CYP2C9.1 (Wild-type) | Recombinant CYP2C9.1 | Not specified | Not specified | [9] |
| Yeast-expressed CYP2C9.3 | Recombinant CYP2C9.3 | Not specified | Not specified | [9] |
| Yeast-expressed CYP2C9.13 | Recombinant CYP2C9.13 | Not specified | Not specified | [9] |
Note: Specific Km and Vmax values for the recombinant enzymes in yeast were not explicitly provided in the search results but the study indicated altered metabolic kinetics for the variants.
Experimental Protocols
The investigation of diclofenac metabolism to 4'-hydroxydiclofenac typically involves in vitro experiments using human liver microsomes or recombinant CYP2C9 enzymes. Below are generalized methodologies based on common practices described in the literature.
In Vitro Diclofenac Metabolism using Human Liver Microsomes
This protocol outlines the general steps for assessing the formation of 4'-hydroxydiclofenac from diclofenac in human liver microsomes.
1. Materials and Reagents:
-
Human liver microsomes (pooled from multiple donors)
-
Diclofenac sodium salt
-
4'-Hydroxydiclofenac standard
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)
2. Incubation Procedure:
-
Prepare a stock solution of diclofenac in a suitable solvent (e.g., methanol or DMSO) and then dilute to working concentrations in the incubation buffer.
-
In a microcentrifuge tube, combine the human liver microsomes, potassium phosphate buffer, and diclofenac solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically between 100 µL and 500 µL.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2-3 volumes). This step also serves to precipitate the microsomal proteins.
3. Sample Processing and Analysis:
-
Vortex the terminated reaction mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the supernatant for the presence and quantity of 4'-hydroxydiclofenac using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
-
Quantification is achieved by comparing the peak area of 4'-hydroxydiclofenac in the samples to a standard curve prepared with known concentrations of the 4'-hydroxydiclofenac standard.[11]
Analysis of Diclofenac and Metabolites by HPLC or LC-MS/MS
High-Performance Liquid Chromatography (HPLC): An HPLC method for the determination of diclofenac and its hydroxylated metabolites in biological matrices (e.g., urine) has been described.[12] Key aspects of such a method include:
-
Sample Preparation: May involve hydrolysis (e.g., base hydrolysis for urine samples to release conjugated metabolites), neutralization, and liquid-liquid or solid-phase extraction.
-
Chromatography: A reversed-phase column is typically used with a suitable mobile phase, potentially employing flow-rate programming.[12]
-
Detection: UV detection is a common method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the quantification of diclofenac and its metabolites.
-
Chromatographic Separation: A reversed-phase column (e.g., C18) is used to separate the analytes from the biological matrix.[11]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode. The transitions monitored are specific for the parent and product ions of diclofenac and 4'-hydroxydiclofenac.[10] For example, the transition for diclofenac can be m/z 296 > 214, and for 4'-hydroxydiclofenac, m/z 314.15 > 231.15.[10]
-
Quantification: An internal standard is typically used to correct for variations in sample preparation and instrument response.
Significance in Drug Development and Clinical Practice
The prominent role of CYP2C9 in the metabolism of diclofenac has several important implications:
-
Drug-Drug Interactions: Co-administration of diclofenac with other drugs that are substrates, inhibitors, or inducers of CYP2C9 can lead to significant drug-drug interactions. For instance, potent CYP2C9 inhibitors can decrease the clearance of diclofenac, leading to increased plasma concentrations and a higher risk of adverse effects.
-
Pharmacogenetics: The CYP2C9 gene is highly polymorphic, with several variant alleles that result in decreased enzyme activity.[9] Individuals carrying these variants may exhibit reduced metabolism of diclofenac, which could affect both efficacy and safety.[9] However, some studies have not found a clear correlation between CYP2C9 genotype and diclofenac pharmacokinetics in vivo, suggesting that other factors may also play a role.[6]
-
Toxicity: While 4'-hydroxydiclofenac is generally considered a less active metabolite, the overall metabolic profile of diclofenac is linked to rare but potentially severe hepatotoxicity.[4][5] The formation of reactive metabolites, such as quinone imines from further oxidation of hydroxylated metabolites, is thought to be a contributing factor to this toxicity.[4]
References
- 1. ClinPGx [clinpgx.org]
- 2. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Diclofenac and Hydroxypropyl‐β‐Cyclodextrin (HPβCD) Following Administration of Injectable HPβCD‐Diclofenac in Subjects With Mild to Moderate Renal Insufficiency or Mild Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotope Labeling and the Synthesis of Deuterated Drug Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, synthesis, and analysis of deuterated drug metabolites. By leveraging the kinetic isotope effect, strategic deuterium labeling has become an invaluable tool in modern drug discovery and development, offering significant advantages in understanding and optimizing the pharmacokinetic and safety profiles of new chemical entities.
Introduction: The Role of Stable Isotope Labeling in Drug Metabolism
Stable isotope labeling, particularly with deuterium (²H), is a powerful technique used to trace the metabolic fate of drugs within biological systems.[1] By replacing hydrogen atoms with deuterium at specific molecular positions, researchers can track a drug and its metabolites without altering the compound's fundamental chemical properties.[2][3] This method is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing critical insights into a drug's safety and efficacy.[4][5] The use of deuterated compounds as internal standards in liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for accurate bioanalysis, as it corrects for variations in sample preparation and instrument response.[6][7][8]
The Deuterium Kinetic Isotope Effect (KIE)
The foundation of deuterium's utility in modifying drug metabolism lies in the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[9]
This effect is particularly significant in metabolic pathways mediated by Cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of approximately 75% of all drugs.[1][9][10] By selectively replacing hydrogen with deuterium at metabolically vulnerable sites ("soft spots"), the rate of metabolism can be substantially reduced.[11] This can lead to:
-
Increased drug exposure (AUC) [12]
-
Longer plasma half-life (t½) [12]
-
Lower clearance (CL) [12]
-
Reduced formation of potentially toxic metabolites [13]
The magnitude of the KIE is dependent on the specific metabolic reaction and the position of deuteration.[14] For instance, high KIEs are often observed in ether and amide dealkylation, while aromatic hydroxylation and amine N-dealkylation typically show lower KIEs.[1]
dot
Caption: The Kinetic Isotope Effect in CYP450 Metabolism.
Synthesis of Deuterated Drug Metabolites
The generation of deuterated drug metabolites is crucial for their use as analytical standards and for further pharmacological assessment. Synthesis can be broadly categorized into chemical and biological methods.
Chemical Synthesis
Chemical synthesis offers precise control over the location and extent of deuterium incorporation.[2] Common strategies include:
-
De Novo Synthesis with Deuterated Precursors: This method involves building the molecule from the ground up using deuterated starting materials or reagents, such as trideuteromethyl iodide (CD₃I).[15][16] This approach provides excellent control over the labeling site.
-
Hydrogen-Deuterium Exchange (H/D Exchange): This technique involves replacing existing hydrogen atoms with deuterium, often catalyzed by transition metals like palladium (Pd) or iridium (Ir).[7][17][18] It is a valuable method for late-stage deuteration of complex molecules. Deuterated water (D₂O) is a common and cost-effective deuterium source for these reactions.[7]
-
Reductive Deuteration: This involves the reduction of functional groups like ketones, aldehydes, or unsaturated bonds using deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) or deuterium gas (D₂) with a catalyst.
dot
Caption: Generalized workflow for chemical synthesis of deuterated metabolites.
Biological Synthesis (Biotransformation)
Biotransformation utilizes biological systems, such as microorganisms (e.g., fungi) or recombinant enzymes (e.g., PolyCYPs®), to produce metabolites from a deuterated parent drug.[11] This method is particularly advantageous for generating complex metabolites that are difficult to synthesize chemically. The process often yields the specific isomer produced in vivo.[11] For example, the major human metabolite of flurbiprofen, 4'-hydroxyflurbiprofen, can be produced from flurbiprofen-d3 using fungal biotransformation.[11]
Experimental Protocols
Protocol 1: Chemical Synthesis of Alosetron-d3
This protocol outlines the synthesis of a deuterated internal standard, Alosetron-d3, via late-stage N-alkylation of a desmethyl precursor with a trideuterated methylating agent.[15]
Objective: To synthesize 2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one.
Materials:
-
N-desmethyl Alosetron precursor
-
Trideuteromethyl iodide (CD₃I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane and Methanol for chromatography
Procedure:
-
To a solution of N-desmethyl Alosetron (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3.0 equivalents).[15]
-
Stir the suspension at room temperature for 15 minutes.[15]
-
Add trideuteromethyl iodide (1.5 equivalents) to the mixture.[15]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.[15]
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.[15]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[15]
-
Purify the crude Alosetron-d3 by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.[15]
-
Combine the pure fractions and evaporate the solvent to yield the final product.[15]
-
Confirm identity, purity, and isotopic enrichment via NMR and mass spectrometry.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol provides a general procedure to compare the metabolic stability of a deuterated compound to its non-deuterated analog using human liver microsomes.[4]
Objective: To determine the rate of disappearance of the test compounds when incubated with human liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Deuterated internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test compounds.
-
In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression (t½ = 0.693 / k, where k is the elimination rate constant).[4]
-
Compare the calculated half-lives of the deuterated and non-deuterated compounds.[4]
Protocol 3: Quantitative Analysis in Plasma using LC-MS/MS
This protocol describes a general procedure for quantifying a drug in human plasma using a deuterated internal standard.[19]
Objective: To accurately measure the concentration of an analyte in a complex biological matrix.
Materials:
-
Analyte and deuterated internal standard (IS)
-
Control human plasma
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 96-well plate.[19]
-
Add 150 µL of the protein precipitation solvent containing the deuterated internal standard to each well.
-
Mix thoroughly and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for injection into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from matrix components.
-
Optimize mass spectrometer parameters (e.g., precursor/product ion transitions, collision energy) for both the analyte and the deuterated IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation: Quantitative Impact of Deuteration
The strategic placement of deuterium can have a profound impact on the pharmacokinetic properties of a drug. The following tables summarize quantitative data from various studies.
Table 1: Comparison of In Vivo Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs [4][12]
| Drug (Deuterated) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication |
| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase | Chorea associated with Huntington's disease |
| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase | Pain Management |
| d9-Methadone | Methadone | Maximum Concentration (Cmax) | 4.4-fold increase | Pain Management |
| d9-Methadone | Methadone | Clearance (CL) | 5.2-fold decrease | Pain Management |
| CTP-543 | Ruxolitinib | Systemic Exposure | Increased | Alopecia Areata |
| CTP-692 | Dextromethorphan | Systemic Exposure | Increased | Adjunctive Major Depressive Disorder |
Data presented as fold change for the deuterated analog relative to the non-deuterated compound. Data for d9-Methadone is from intravenous administration in CD-1 male mice.[20]
Table 2: Deuterium Kinetic Isotope Effect on In Vitro Metabolism [14][20]
| Compound | Enzyme System | Metabolic Pathway | KIE Value (kH/kD) | Implication |
| Chemotype 2d | Human Liver Microsomes | N/O-Demethylation | 4.9 | C-H bond cleavage is rate-limiting |
| Chemotype 2d | Recombinant CYP3A4 | N/O-Demethylation | 3.2 | C-H bond cleavage is rate-limiting |
| Chemotype 2d | Recombinant CYP2C19 | O-Demethylation | 4.5 | C-H bond cleavage is rate-limiting |
| d9-Methadone | Mouse Liver Microsomes | N-Demethylation (CLint) | 1.3 | Low magnitude isotope effect |
| d9-Methadone | Human Liver Microsomes | N-Demethylation (CLint) | 1.0 | No significant isotope effect |
KIE values greater than 1 indicate that the C-H bond-breaking step is at least partially rate-limiting.[21]
Visualization of Key Processes
dot
Caption: Workflow for evaluating a deuterated drug candidate.
Conclusion
Isotope labeling with deuterium and the synthesis of deuterated drug metabolites are integral components of modern pharmaceutical research. The deuterium kinetic isotope effect provides a powerful strategy to enhance a drug's metabolic stability, leading to improved pharmacokinetic profiles and potentially safer, more effective medicines. The methodologies for synthesizing and analyzing these compounds, from chemical and biological synthesis to high-sensitivity LC-MS/MS quantification, are well-established. As drug development continues to evolve, the strategic application of deuteration will undoubtedly play a crucial role in bringing novel therapeutics to the clinic.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. bioscientia.de [bioscientia.de]
- 10. researchgate.net [researchgate.net]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Commercially Available 4'-Hydroxy Diclofenac-d4 Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available 4'-Hydroxy diclofenac-d4 standards, an essential tool for the accurate quantification of the major metabolite of diclofenac. This document details the available standards, their key characteristics, and validated methodologies for their use in bioanalytical assays.
Introduction to 4'-Hydroxy Diclofenac and the Role of Deuterated Standards
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is extensively metabolized in the body. The primary metabolic pathway involves hydroxylation to form 4'-hydroxy diclofenac, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[1] Accurate measurement of 4'-hydroxy diclofenac is crucial for pharmacokinetic, drug metabolism, and toxicological studies.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. The deuterium-labeled standard exhibits similar physicochemical properties to the unlabeled analyte, ensuring comparable extraction efficiency and chromatographic behavior. Its distinct mass-to-charge ratio allows for precise differentiation and quantification, minimizing matrix effects and improving the accuracy and precision of the analytical method.
Commercially Available this compound Standards
A variety of vendors offer this compound standards, typically as a neat solid or in solution. The following table summarizes the key quantitative data for commercially available standards. It is important to note that while Certificates of Analysis (CoAs) with detailed specifications are available from suppliers upon request, publicly accessible comprehensive data on isotopic distribution is limited.
| Supplier | Catalog Number | Format | Chemical Purity | Isotopic Purity/Distribution |
| LGC Standards | TRC-H825227 | Neat Solid | >95% (HPLC) | Not specified |
| MedChemExpress | HY-15550S | Neat Solid | 98.92% | Not specified |
| Santa Cruz Biotechnology | sc-211913 | Neat Solid | Not specified | Not specified |
| Clearsynth | CS-T-55794 | Neat Solid | Not specified | Not specified |
| ChemicalBook | CB11175805 | Not specified | Not specified | d0=0.1%, d1=0.9%, d2=13.7%, d3=28.6%, d4=32.4%, d5=17.8%[2] |
Note: The isotopic distribution from ChemicalBook is provided as a reference and may not be representative of all commercial standards. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier.
Metabolic Pathway of Diclofenac
The metabolic conversion of diclofenac to its primary metabolite, 4'-hydroxy diclofenac, is a critical step in its biotransformation. This pathway is primarily mediated by the CYP2C9 enzyme in the liver.
Caption: Metabolic pathway of diclofenac to 4'-hydroxy diclofenac.
Experimental Protocols for Quantification
The use of this compound as an internal standard is prevalent in LC-MS/MS methods for the quantification of diclofenac and its metabolites in biological matrices. Below are detailed methodologies adapted from published scientific literature.
LC-MS/MS Method for Simultaneous Determination in Mouse Plasma
This method describes the simultaneous determination of diclofenac, 4'-hydroxy-diclofenac, 5-hydroxy-diclofenac, and diclofenac-acyl-glucuronide in mouse plasma using diclofenac-d4 as an internal standard. While this protocol uses diclofenac-d4, the principles are directly applicable for methods employing this compound for the specific quantification of the 4'-hydroxy metabolite.
Sample Preparation:
-
To a 10 µL plasma sample, add the internal standard solution (diclofenac-d4).
-
Perform protein precipitation by adding acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant and dilute with an equal volume of water before injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A polar embedded reversed-phase column.
-
Mobile Phase A: Formic acid and ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Elution: Gradient elution.
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
GC-MS Method for Determination in Human Plasma
This gas chromatography-mass spectrometry (GC-MS) method has been developed and validated for the determination of diclofenac in human plasma, utilizing 4-hydroxydiclofenac as the internal standard.[3][4][5] Although the non-deuterated form is used here as the internal standard, the sample preparation and derivatization steps are relevant for methods employing the deuterated analog.
Sample Preparation and Derivatization:
-
Acidify plasma samples and add the internal standard.
-
Perform deproteination using acetone.
-
Extract the analytes using hexane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue and perform derivatization to form indolinone derivatives, which are more amenable to GC-MS analysis.
GC-MS Conditions:
-
Column: BP-1 column.
-
Carrier Gas: Helium.
-
Detection: Mass-selective detector in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: The molecular ion peaks of the indolinone derivatives of diclofenac and 4-hydroxydiclofenac are monitored.[3][5]
Bioanalytical Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of 4'-hydroxy diclofenac in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for 4'-hydroxy diclofenac quantification.
Conclusion
Commercially available this compound standards are indispensable for the accurate and reliable quantification of the major metabolite of diclofenac in various biological matrices. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the available standards and the established analytical methodologies for their application. For precise quantitative work, it is imperative to obtain and consult the lot-specific Certificate of Analysis from the supplier to ensure the highest quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 254762-27-1 [amp.chemicalbook.com]
- 3. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis: A Technical Guide to 4'-Hydroxy Diclofenac-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. 4'-Hydroxy diclofenac-d4, the deuterated analog of a major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, serves as a critical tool in bioanalytical assays. This in-depth technical guide elucidates the key components of a typical Certificate of Analysis (CoA) for this compound, providing a comprehensive understanding of the quality and characterization of this essential reference material.
Understanding the Role of this compound
This compound is primarily utilized as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its chemical structure is nearly identical to the endogenous analyte, 4'-hydroxy diclofenac, but it has a higher molecular weight due to the incorporation of four deuterium atoms. This mass difference allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its similar physicochemical properties ensure it behaves comparably during sample preparation, chromatography, and ionization.
Quantitative Data Summary
A Certificate of Analysis for this compound provides a summary of its identity, purity, and concentration. The following tables present a typical set of specifications for this deuterated standard.
Table 1: Chemical Identity
| Parameter | Specification |
| Chemical Name | 2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid[2] |
| CAS Number | 254762-27-1[2][3][4][5][6] |
| Molecular Formula | C₁₄H₇D₄Cl₂NO₃[5] |
| Molecular Weight | 316.17 g/mol [5] |
Table 2: Quality Control and Purity
| Parameter | Method | Specification |
| Chemical Purity | HPLC | ≥95%[7] |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % D |
| Deuterium Incorporation | Mass Spectrometry / NMR | ≥98% d₄ |
| Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |
| Appearance | Visual | Crystalline solid[7][8] |
| Solubility | - | Soluble in Ethanol, DMSO, DMF (approx. 30 mg/mL)[1][7] |
| Storage Temperature | - | -20°C[7] |
Experimental Protocols
The data presented in the CoA is generated through a series of rigorous analytical experiments. The methodologies for these key tests are detailed below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
The chemical purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.[9]
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic acid) and transitioning to a higher proportion of an organic phase (e.g., acetonitrile with 0.1% formic acid).[9]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[9]
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, such as 271 nm.[7]
-
Quantification: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity and Identity
Mass spectrometry is a critical tool for confirming the identity and determining the isotopic purity of this compound.
-
Instrumentation: A high-resolution mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with an appropriate ionization source like electrospray ionization (ESI).
-
Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Identity Confirmation: The observed molecular weight should correspond to the theoretical molecular weight of the deuterated compound (316.17 g/mol ).[5] Fragmentation patterns can also be compared to a reference standard or theoretical fragmentation to confirm the structure.
-
Isotopic Purity Assessment: The relative intensities of the ion corresponding to the fully deuterated molecule (d₄) and ions corresponding to molecules with fewer deuterium atoms (d₀ to d₃) are measured. The isotopic purity is calculated from the ratio of the desired isotopologue to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure and the location of deuterium incorporation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Analysis: The ¹H NMR spectrum of the deuterated standard will show a significant reduction or absence of signals corresponding to the protons that have been replaced by deuterium atoms on the phenyl ring. The remaining proton signals should be consistent with the expected structure of 4'-Hydroxy diclofenac.
Visualization of Key Processes
To further clarify the context and application of this compound, the following diagrams illustrate the certification workflow and the metabolic pathway of its parent drug, diclofenac.
Caption: Workflow for the Certification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Major) | C14H11Cl2NO3 | CID 10805325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4`-Hydroxy Diclofenac-D4 | CAS No- 254762-27-1 | Simson Pharma Limited [simsonpharma.com]
- 4. clearsynth.com [clearsynth.com]
- 5. scbt.com [scbt.com]
- 6. veeprho.com [veeprho.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
The Pharmacokinetic Profile of Diclofenac and its Hydroxylated Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac, and its primary hydroxylated metabolites. Diclofenac, a phenylacetic acid derivative, is utilized for managing pain and inflammation in various conditions such as osteoarthritis and rheumatoid arthritis.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Absorption
Following oral administration, diclofenac is rapidly and completely absorbed from the gastrointestinal tract.[2] However, it undergoes significant first-pass metabolism, resulting in approximately 50-60% of the unchanged drug reaching systemic circulation.[1][3][4][5] The rate of absorption and time to reach peak plasma concentration (Tmax) are dependent on the formulation. For instance, oral solutions can achieve peak plasma concentrations in 10-40 minutes, while enteric-coated tablets reach this peak in 1.5-2 hours.[1] The area under the plasma concentration-time curve (AUC) for diclofenac is proportional to the dose for oral doses ranging from 25 to 150 mg.[2] Topical formulations of diclofenac are also absorbed percutaneously, leading to clinically significant plasma concentrations.[1] A study on a topical 1.5% lotion of [14C]-diclofenac sodium showed a topical absorption of 6.6% of the applied dose, with peak plasma concentrations of the radiolabeled compound occurring at 30 hours post-application.[6]
Distribution
Diclofenac exhibits extensive binding to plasma proteins, primarily albumin, with over 99% of the drug being bound.[2][3] This high degree of protein binding influences its distribution into various tissues. Notably, diclofenac achieves substantial concentrations in the synovial fluid, which is considered a primary site of action for its anti-inflammatory effects in arthritic conditions.[2][7] Studies have shown that while plasma concentrations of diclofenac decline rapidly, its levels in the synovial fluid remain relatively constant for an extended period, which may contribute to its prolonged duration of action despite a short plasma half-life.[7] The volume of distribution for diclofenac has been reported to be 22.8 L/70 kg.[8]
Metabolism
The biotransformation of diclofenac is a critical determinant of its pharmacokinetic profile and is characterized by two main pathways: direct glucuronidation of the parent drug and, more significantly, hydroxylation followed by conjugation.[9][10][11]
Hydroxylation
Hydroxylation of diclofenac is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[10][11] The major hydroxylated metabolite is 4'-hydroxydiclofenac, which is formed predominantly by the action of CYP2C9.[1][9][12][13] This metabolite is considered to have very weak pharmacological activity, approximately one-thirtieth of the parent compound.[1] Other hydroxylated metabolites include 5-hydroxydiclofenac, 3'-hydroxydiclofenac, and 4',5-dihydroxydiclofenac.[13] The formation of 5-hydroxydiclofenac is mainly catalyzed by CYP3A4.[11] While CYP2C9 is the primary enzyme for 4'-hydroxylation, other isoforms like CYP2C8, CYP2C18, and CYP2B6 may be involved in the 5-hydroxylation pathway.[13] These hydroxylated metabolites can be further metabolized into reactive quinone imines, which have been implicated in the rare instances of diclofenac-induced hepatotoxicity.[14]
Conjugation
Following hydroxylation, both the parent diclofenac and its hydroxylated metabolites undergo conjugation with glucuronic acid and sulfate to form more water-soluble compounds that can be readily excreted.[2] The acyl glucuronidation of diclofenac is primarily catalyzed by the enzyme uridine 5'-diphosphoglucuronosyl transferase 2B7 (UGT2B7).[11]
Below is a diagram illustrating the metabolic pathways of diclofenac.
Figure 1: Metabolic pathways of diclofenac.
Excretion
The elimination of diclofenac and its metabolites occurs primarily through urinary excretion.[2] Approximately 60% of the administered dose is excreted in the urine as conjugated metabolites, with a smaller portion (about 35%) eliminated in the bile.[3] Very little unchanged diclofenac (less than 1%) is excreted in the urine.[2][3] The terminal half-life of diclofenac is short, ranging from 1 to 2 hours.[3][4] The mono- and dihydroxy metabolites generally have apparent terminal half-lives similar to that of the parent drug (1-3 hours).[15][16] However, a hydroxymethoxy metabolite has been reported to have a much longer half-life of about 80 hours.[15][16]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for diclofenac and its hydroxylated metabolites based on available literature.
Table 1: Pharmacokinetic Parameters of Diclofenac in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (oral solution) | 10-40 min | [1] |
| Tmax (enteric-coated tablet) | 1.5-2 h | [1] |
| Terminal Half-life (t½) | 1-2 h | [3][4] |
| Bioavailability | ~50-60% | [1][3][4][5] |
| Protein Binding | >99% | [2][3] |
| Volume of Distribution (Vd) | 22.8 L/70 kg | [8] |
Table 2: Pharmacokinetic Parameters of Diclofenac and its Metabolites After a Single 100 mg Oral Dose in Healthy Volunteers
| Compound | Peak Plasma Concentration (nmol/g) | Terminal Half-life (t½) (h) |
| Diclofenac | 10-12 | 1-3 |
| Mono- and Dihydroxy Metabolites | 0.36-2.94 | 1-3 |
| Hydroxymethoxy Metabolite | - | ~80 |
| Data adapted from Degen et al.[15][16] |
Experimental Protocols
The determination of diclofenac and its metabolites in biological matrices requires sensitive and specific analytical methods.
Sample Collection and Preparation for Pharmacokinetic Studies
-
Blood Sampling: In typical pharmacokinetic studies, blood samples are collected at various time points after drug administration. For instance, in a study investigating diclofenac in rats, blood samples were drawn at 2.5, 5, 7.5, 10, 15, 20, 30, 45, 60, 120, 240, 360, and 480 minutes after an oral dose.[17]
-
Plasma Separation: Plasma is separated from whole blood by centrifugation, typically at around 3500 rpm for 10 minutes, and then stored frozen (e.g., at -20°C or -70°C) until analysis.[17][18]
-
Protein Precipitation: A common sample preparation step for plasma is protein precipitation. This can be achieved by adding an organic solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.[19]
-
Urine Sample Preparation: For analysis of urinary metabolites, enzymatic treatment with β-glucuronidase and sulfatase is often employed to hydrolyze the conjugated metabolites back to their parent forms, which can then be extracted.[6]
Analytical Methodology
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most frequently used techniques for the quantification of diclofenac and its metabolites.
-
HPLC: Reversed-phase HPLC with UV detection is a common method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., water adjusted to an acidic pH).[19][20] Detection is often performed at a wavelength of 282 nm.[19]
-
GC-MS: GC-MS methods offer high sensitivity and specificity. Derivatization of the analytes is often required to improve their volatility and chromatographic properties.[21]
-
LC-MS: Liquid chromatography coupled with mass spectrometry provides excellent sensitivity and specificity, with detection limits reported to be in the range of 0.2–2 ng/mL.[21]
The following diagram illustrates a general experimental workflow for a pharmacokinetic study of diclofenac.
Figure 2: General workflow for a diclofenac pharmacokinetic study.
Mechanism of Action
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation and pain signaling.[1] Prostaglandin E2 (PGE2) is a primary prostaglandin involved in the modulation of nociception.[1] By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby alleviating pain and inflammation.[1] While not designed as a selective COX-2 inhibitor, diclofenac demonstrates greater inhibition of COX-2 than COX-1.[9]
The signaling pathway for PGE2-mediated peripheral sensitization is depicted below.
Figure 3: PGE2-mediated peripheral sensitization pathway.
Conclusion
The pharmacokinetic profile of diclofenac is characterized by rapid absorption, extensive plasma protein binding, and efficient metabolism primarily through hydroxylation and glucuronidation. The formation of hydroxylated metabolites, particularly 4'-hydroxydiclofenac via CYP2C9, is a key metabolic pathway. The short plasma half-life of diclofenac is contrasted by its prolonged presence in synovial fluid, which likely contributes to its sustained therapeutic effect. A thorough understanding of these pharmacokinetic properties is essential for optimizing the clinical use of diclofenac and for the development of new drug formulations and therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The pharmacokinetics of diclofenac sodium following intravenous and oral administration | Semantic Scholar [semanticscholar.org]
- 6. In vivo bioavailability and metabolism of topical diclofenac lotion in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma and synovial fluid concentrations of diclofenac sodium and its major hydroxylated metabolites during long-term treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RePub, Erasmus University Repository: Diclofenac and metabolite pharmacokinetics in children [repub.eur.nl]
- 9. ClinPGx [clinpgx.org]
- 10. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Metabolism of Diclofenac - Enzymology and Toxicology Perspect...: Ingenta Connect [ingentaconnect.com]
- 12. Cytochrome P450TB (CYP2C): a major monooxygenase catalyzing diclofenac 4'-hydroxylation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Intestinal Cytochrome P450 Enzymes in Diclofenac-Induced Toxicity in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
In vitro metabolism studies of diclofenac using liver microsomes
An In-Depth Technical Guide to the In Vitro Metabolism of Diclofenac Using Liver Microsomes
Introduction
Diclofenac is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties.[1][2] Despite its therapeutic benefits, diclofenac use is associated with rare but potentially fatal hepatotoxicity, which is believed to be linked to the formation of reactive metabolites.[3][4] Understanding the metabolic pathways of diclofenac is therefore critical for assessing its safety profile and potential for drug-drug interactions. In vitro models, particularly human liver microsomes (HLMs), are indispensable tools for this purpose. HLMs contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, which are responsible for the biotransformation of a vast array of xenobiotics. This guide provides a comprehensive overview of the experimental protocols, metabolic pathways, and analytical techniques used in the study of diclofenac metabolism with liver microsomes.
Metabolic Pathways of Diclofenac
The metabolism of diclofenac in humans is complex, involving two primary routes: Phase I oxidation (hydroxylation) catalyzed by CYP enzymes and Phase II conjugation (glucuronidation) catalyzed by UGT enzymes.[3][5]
Phase I Metabolism (Oxidation):
The oxidative metabolism of diclofenac is predominantly mediated by the CYP2C and CYP3A subfamilies.[6]
-
4'-Hydroxylation: The major metabolic pathway for diclofenac is the formation of 4'-hydroxydiclofenac. This reaction is almost exclusively catalyzed by CYP2C9 .[1][3][7][8][9] This metabolite has significantly lower pharmacological activity than the parent drug.[10]
-
5-Hydroxylation: The formation of 5-hydroxydiclofenac is a minor pathway catalyzed primarily by CYP3A4 .[3][5][11] Other isoforms, including CYP2C8, CYP2C18, and CYP2C19, may also contribute to a lesser extent.[1][7]
-
3'-Hydroxylation: The formation of 3'-hydroxydiclofenac is another minor pathway, which is also catalyzed by CYP2C9.[1][7]
-
Other Oxidative Pathways: Studies have also identified the formation of other metabolites such as 4',5-dihydroxydiclofenac and N,5-dihydroxydiclofenac in human hepatocytes and microsomes.[7]
Formation of Reactive Metabolites: The hydroxylated metabolites of diclofenac, particularly 4'-hydroxy- and 5-hydroxydiclofenac, can be further oxidized to form reactive benzoquinone imine intermediates.[5][12][13] These electrophilic metabolites can covalently bind to cellular proteins, a mechanism believed to be a key factor in diclofenac-induced hepatotoxicity.[3][8] These reactive intermediates can be trapped in vitro using nucleophiles like glutathione (GSH), leading to the formation of stable GSH adducts that can be detected by mass spectrometry.[12][14]
Phase II Metabolism (Glucuronidation):
Diclofenac, with its carboxylic acid group, can also be directly conjugated to form diclofenac acyl glucuronide.[3][5]
-
The acyl glucuronide itself can be a substrate for further metabolism. Studies have shown that diclofenac acyl glucuronide can be hydroxylated by CYP2C8 to form 4'-hydroxy diclofenac acyl glucuronide.[16][17] This indicates a sequential metabolic pathway where conjugation can precede oxidation.
The following diagram illustrates the primary metabolic pathways of diclofenac.
Experimental Protocols
The following sections detail standardized protocols for conducting in vitro metabolism studies of diclofenac using human liver microsomes.
Protocol 1: Metabolic Stability and Metabolite Profiling
This protocol is designed to determine the rate of disappearance of the parent drug and identify the metabolites formed.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Diclofenac (substrate)
-
Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Ice-cold Acetonitrile or Methanol (for reaction termination/protein precipitation)
-
Internal Standard (IS) (e.g., diclofenac-d4, aprepitant) for analytical quantification[4][18]
2. Incubation Procedure:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration), potassium phosphate buffer, and MgCl₂ in a microcentrifuge tube.[4][6]
-
Pre-incubate the mixture at 37°C for approximately 5-15 minutes in a shaking water bath to bring it to temperature.[4]
-
Add diclofenac to the mixture to achieve the desired final concentration (e.g., 1-100 µM).[6][12]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without the NADPH-regenerating system should be run as a negative control.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).[4][6] Time-course experiments (e.g., 0, 5, 15, 30, 60 min) are often performed to determine the rate of metabolism.
-
Terminate the reaction by adding 1-2 volumes of ice-cold acetonitrile or methanol containing the internal standard.[4] This step also serves to precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 10,000g) for 10 minutes to pellet the precipitated protein.[4]
-
Transfer the supernatant to a new tube or HPLC vial for analysis by LC-MS/MS.
Protocol 2: Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ)
This protocol is used to determine the Michaelis-Menten kinetic parameters for the formation of a specific metabolite.
-
Follow the incubation procedure described in Protocol 1.
-
Instead of a single substrate concentration, prepare a series of incubations with varying concentrations of diclofenac (e.g., spanning from well below to well above the expected Kₘ, such as 1-200 µM).[15]
-
Keep the incubation time short enough to ensure that metabolite formation is in the linear range (typically <20% substrate turnover).
-
Quantify the amount of the specific metabolite formed at each substrate concentration using a validated LC-MS/MS method.
-
Plot the initial velocity (rate of metabolite formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation (V = Vₘₐₓ * [S] / (Kₘ + [S])) using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
The diagram below outlines the general workflow for these experiments.
Analytical Methods
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the sensitive and selective quantification of diclofenac and its metabolites.
Typical LC-MS/MS Parameters:
-
Chromatographic Separation:
-
Column: Reversed-phase columns like C18 are commonly used (e.g., Luna Omega Polar C18, Kinetex Biphenyl).[10]
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Column Temperature: Often maintained at an elevated temperature (e.g., 40°C) for better peak shape and reproducibility.[10]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for diclofenac and its acidic metabolites.[19]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte. For example, the transition for diclofenac is often m/z 294/296 → 250/252.[19]
-
Data Presentation
Quantitative data from in vitro studies are crucial for understanding the metabolic profile of a drug. The following tables summarize key kinetic parameters for diclofenac metabolism.
Table 1: Michaelis-Menten Kinetic Parameters for Diclofenac Metabolism
| Metabolite/Reaction | Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/mg or nmol/min/nmol CYP) | Source |
| 4'-Hydroxydiclofenac | Human Liver Microsomes (CYP2C9) | 9 ± 1 | 432 ± 15 pmol/min/mg | [7] |
| 5-Hydroxydiclofenac | Human Liver Microsomes | 43 ± 5 | 15.4 ± 0.6 pmol/min/mg | [7] |
| 5-Hydroxydiclofenac | Human Liver Microsomes (CYP3A4) | 71 | 13.2 nmol/min/nmol CYP | [11] |
| 4',5-Dihydroxydiclofenac (from 5-OH-diclofenac) | Human Liver Microsomes | 15 ± 1 | 96 ± 3 pmol/min/mg | [7] |
| 4'-Hydroxydiclofenac | Recombinant CYP1A2 | 33 | 0.20 min⁻¹ | [20][21] |
Table 2: Typical Experimental Conditions for Diclofenac Incubation with HLMs
| Parameter | Typical Value/Range | Source |
| Microsomal Protein | 0.05 - 1.0 mg/mL | [4][6][15] |
| Diclofenac Concentration | 1 - 200 µM | [6][15] |
| Buffer | 0.1 M Potassium Phosphate, pH 7.4 | [4][6] |
| Incubation Temperature | 37°C | [4][6] |
| Incubation Time | 30 - 120 minutes | [4][6][15] |
| Cofactors | NADPH-Regenerating System, MgCl₂ | [4][6] |
| Termination Solution | Ice-cold Acetonitrile or Methanol | [4] |
Conclusion
In vitro studies using human liver microsomes are a cornerstone of modern drug metabolism research. For diclofenac, these studies have been instrumental in elucidating the roles of specific CYP and UGT enzymes in its biotransformation, identifying the major metabolites, and providing mechanistic insights into the formation of reactive intermediates associated with its hepatotoxicity. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to design, execute, and interpret in vitro metabolism studies, ultimately contributing to a more comprehensive understanding of the safety and efficacy of this important NSAID.
References
- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of Intestinal Cytochrome P450 Enzymes in Diclofenac-Induced Toxicity in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Cytochrome P450 3A4-mediated interaction of diclofenac and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of human hepatic cytochrome P450s 2C9 and 3A4 in the metabolic activation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Extrapolation of diclofenac clearance from in vitro microsomal metabolism data: role of acyl glucuronidation and sequential oxidative metabolism of the acyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. Drug interactions of diclofenac and its oxidative metabolite with human liver microsomal cytochrome P450 1A2-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Diclofenac and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of diclofenac and its major metabolites, including 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and diclofenac acyl-β-D-glucuronide, in human plasma. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization. This high-throughput method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring of diclofenac.
Introduction
Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory conditions. The metabolism of diclofenac is extensive and primarily occurs in the liver. The main metabolic pathways include hydroxylation and subsequent glucuronidation.[1][2] The primary metabolite, 4'-hydroxydiclofenac, is generated mainly by the cytochrome P450 enzyme CYP2C9.[1] Other significant metabolites include 5-hydroxydiclofenac and diclofenac acyl-β-D-glucuronide, the latter being formed by UDP-glucuronosyltransferase (UGT) isoform UGT2B7.[2][3] Given the pharmacological activity and potential for adverse effects of both the parent drug and its metabolites, a reliable and sensitive analytical method for their simultaneous quantification is crucial for drug development and clinical research professionals.
Metabolic Pathway of Diclofenac
Experimental
Materials and Reagents
-
Diclofenac, 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and diclofenac acyl-β-D-glucuronide reference standards
-
Diclofenac-d4 (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (Diclofenac-d4, 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Agilent 1260 Infinity UHPLC or equivalent
-
Column: Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm or equivalent[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
7.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 40°C[2]
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: SCIEX 4500 Triple Quadrupole Mass Spectrometer or equivalent[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Data Presentation
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Diclofenac | 296.0 | 215.0 | 20 |
| 296.0 | 250.0 | 15 | |
| 4'-hydroxydiclofenac | 312.0 | 214.0 | 25 |
| 312.0 | 266.0 | 18 | |
| 5-hydroxydiclofenac | 312.0 | 233.0 | 22 |
| 312.0 | 266.0 | 18 | |
| Diclofenac acyl-β-D-glucuronide | 472.1 | 296.1 | 15 |
| Diclofenac-d4 (IS) | 300.0 | 219.0 | 20 |
Table 2: Quantitative Performance Characteristics
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) |
| Diclofenac | 1 - 1000 | 1 | < 5 | 95 - 105 |
| 4'-hydroxydiclofenac | 2 - 2000 | 2 | < 6 | 94 - 106 |
| 5-hydroxydiclofenac | 5 - 2500 | 5 | < 7 | 93 - 107 |
| Diclofenac acyl-β-D-glucuronide | 10 - 5000 | 10 | < 8 | 92 - 108 |
Data presented are representative and may vary depending on the specific instrumentation and laboratory conditions.
Experimental Workflow
Conclusion
This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the simultaneous quantification of diclofenac and its major metabolites in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for applications in drug metabolism and pharmacokinetic studies where a large number of samples need to be analyzed efficiently and accurately. The method demonstrates good linearity, sensitivity, precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for the Use of 4'-Hydroxy diclofenac-d4 as an Internal Standard in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain and inflammation.[1][2] Its major metabolite, 4'-Hydroxydiclofenac, is formed in the liver primarily by the cytochrome P450 enzyme CYP2C9.[3][4] Accurate quantification of both diclofenac and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies.[1][5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drugs and their metabolites in complex biological samples.[6][7] The use of a stable isotope-labeled internal standard (IS) is essential for achieving high accuracy and precision in LC-MS/MS assays.[8][9][10] A deuterated internal standard, such as 4'-Hydroxy diclofenac-d4, is an ideal choice as it shares very similar physicochemical properties with the analyte of interest, 4'-Hydroxy diclofenac.[3][8] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in sample extraction recovery, matrix effects, and instrument response.[6][8][9]
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of 4'-Hydroxy diclofenac in biological matrices, such as plasma, using LC-MS/MS.
Principle of Deuterated Internal Standards in Quantitative Mass Spectrometry
The fundamental principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte. By introducing a known amount of the deuterated standard into the sample at the beginning of the analytical process, it experiences the same procedural losses and ionization suppression or enhancement as the target analyte. Since the deuterated standard is distinguishable from the analyte by the mass spectrometer due to its higher mass, the ratio of the analyte's signal to the internal standard's signal can be used to accurately determine the concentration of the analyte, regardless of variations in the analytical process.[6][8][9]
Caption: Principle of using a deuterated internal standard.
Metabolic Pathway of Diclofenac
Diclofenac undergoes extensive metabolism in the liver. The primary metabolic pathway involves hydroxylation to form 4'-Hydroxydiclofenac, a reaction catalyzed by the CYP2C9 enzyme.[3][4] This metabolite can be further conjugated before excretion. Understanding this pathway is important for interpreting drug metabolism and pharmacokinetic data.
Caption: Metabolic conversion of Diclofenac.
Experimental Protocols
Materials and Reagents
-
4'-Hydroxy diclofenac analytical standard
-
Diclofenac
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Blank biological matrix (e.g., human plasma)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4'-Hydroxy diclofenac and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4'-Hydroxy diclofenac by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike blank plasma for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and common method for extracting small molecules from plasma samples.[7][13]
-
Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
To each tube, add 100 µL of the respective plasma sample (blank, spiked standard, QC, or unknown).
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Experimental workflow for sample preparation.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions that may require optimization for your specific instrument and application.
| Parameter | Condition |
| LC System | High-performance or Ultra-high performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |
| Gradient | 5% B to 95% B over 4 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (optimization required)[7] |
| MRM Transitions | To be determined by direct infusion of 4'-Hydroxy diclofenac and this compound. For example, for 4'-hydroxydiclofenac, a potential transition is m/z 314.15 > 231.15.[14] |
| Ion Source Temp. | 350°C[15] |
| Needle Voltage | 4000V[15] |
Data Presentation and Method Performance
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Model | Linear, weighted |
Precision and Accuracy
The precision and accuracy of the method should be evaluated at multiple concentration levels (low, medium, and high QC samples).
| Parameter | Acceptance Criteria | Typical Results |
| Intra-day Precision (%CV) | < 15% | < 10%[1][13] |
| Inter-day Precision (%CV) | < 15% | < 13%[1][13] |
| Accuracy (% Bias) | Within ±15% | 90 - 110%[1][13] |
Matrix Effect and Recovery
While a deuterated internal standard can compensate for matrix effects, it is good practice to assess them. Recovery experiments determine the efficiency of the extraction procedure.
| Parameter | Typical Results |
| Matrix Effect | Minimal |
| Extraction Recovery | > 85%[16] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4'-Hydroxy diclofenac in biological matrices by LC-MS/MS. Its close physicochemical similarity to the analyte ensures effective compensation for analytical variability, leading to high accuracy and precision. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. texilajournal.com [texilajournal.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 11. clearsynth.com [clearsynth.com]
- 12. This compound [chembk.com]
- 13. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 16. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for the Analysis of Diclofenac in Urine
These application notes provide detailed protocols for the extraction and quantification of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), from human urine samples. The following sections are designed to guide researchers, scientists, and drug development professionals through established sample preparation techniques, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), coupled with common analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Overview of Sample Preparation Techniques
The analysis of diclofenac in urine requires effective sample preparation to remove interfering endogenous compounds and concentrate the analyte of interest. The choice of technique depends on factors such as the required sensitivity, sample throughput, and available instrumentation.
-
Solid-Phase Extraction (SPE): A highly selective method that utilizes a solid sorbent to isolate diclofenac from the urine matrix. It is known for providing clean extracts and high recovery rates.
-
Liquid-Liquid Extraction (LLE): A classic extraction technique based on the differential solubility of diclofenac in two immiscible liquid phases. It is a cost-effective method suitable for various applications.
-
Solid Phase Micro Tip Extraction (SPMTE): A miniaturized version of SPE that uses a small amount of sorbent packed into a pipette tip, offering a rapid and simple extraction process.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of various sample preparation and analytical methods for diclofenac in urine, as reported in the literature.
Table 1: Performance of Solid-Phase Extraction (SPE) Methods
| Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC-UV | ~85% | 0.007 µg/mL | 0.02 µg/mL | 0.02 - 1.0 µg/mL | [2] |
| HPLC-UV (SPMTE) | 74.80% | - | - | - | [1][3] |
| LC-DAD (MISPE) | 96% | - | - | - | [4] |
Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods
| Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC | >78% | - | 0.4 µg/mL | 0.2 - 40 µg/mL | [5] |
| Spectrophotometry | 99.0 - 104.0% | 0.014 mg/L | - | 0.035 - 2.7 mg/L | [6] |
| Spectrophotometry (HLLE) | - | 0.03 ng/cm³ | - | 1.0 - 30.0 µg/cm³ | [7][8] |
| GC-MS | - | - | - | 0.1 - 10 µg/mL | [9] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a method for the analysis of diclofenac in urine using C18 cartridges followed by HPLC-UV detection.[2]
Materials:
-
Urine sample
-
C18 Bond-Elut cartridges
-
Methanol
-
Acetonitrile
-
Aqueous buffer (pH 5.0)
-
10 mM Acetate buffer (pH 4.0)
-
SPE manifold
-
HPLC system with UV detector
Procedure:
-
Sample Pre-treatment: Buffer the urine sample to pH 5.0.
-
Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by the aqueous buffer (pH 5.0).
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a mixture of methanol-aqueous buffer or acetonitrile-aqueous buffer to remove interferences.
-
Elution: Elute diclofenac from the cartridge using an appropriate mixture of methanol or acetonitrile and an aqueous buffer.
-
Analysis: Analyze the eluate using a reversed-phase ODS column with a mobile phase of 10 mM acetate buffer (pH 4.0)-acetonitrile (58:42, v/v) and UV detection at 210 nm.[2]
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a general procedure for the extraction of diclofenac from urine followed by HPLC analysis.[5]
Materials:
-
Urine sample (0.25 mL)
-
Sodium hydroxide solution for hydrolysis
-
Neutralizing agent (e.g., acid)
-
Extraction solvent (e.g., a mixture of organic solvents)
-
Mobile phase for HPLC
-
Ascorbic acid
-
Centrifuge
-
Evaporator
-
HPLC system
Procedure:
-
Hydrolysis: Perform base hydrolysis on the urine sample.[5]
-
Neutralization: Neutralize the hydrolyzed sample.[5]
-
Extraction: Add the extraction solvent, vortex, and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the dried extract in the mobile phase containing ascorbic acid.[5]
-
Analysis: Inject the reconstituted sample into the HPLC system for analysis.
Homogeneous Liquid-Liquid Extraction (HLLE) Protocol
This protocol outlines a novel extractive-spectrophotometric method for the determination of diclofenac in urine.[7][8]
Materials:
-
Urine sample
-
Nitric acid
-
Tetrahydrofuran (THF)
-
Perfluorooctanoic acid (HPFOA)
-
Methanol
-
Centrifuge
-
Microsyringe
-
Spectrophotometer
Procedure:
-
Homogeneous Phase Formation: In a suitable vessel, mix the urine sample with nitric acid, THF, and HPFOA to form a homogeneous phase.
-
Phase Separation: Induce phase separation, which results in the formation of a sedimented microdroplet containing the extracted diclofenac.
-
Microdroplet Collection: Carefully collect the oily sedimented liquid phase using a microsyringe.
-
Dilution and Analysis: Dilute the collected microdroplet with 7.0 M nitric acid in methanol and determine the concentration of diclofenac at 376 nm using a spectrophotometer.[7][8]
Analytical Instrumentation
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of diclofenac. A typical setup includes a reversed-phase C18 column and UV detection. The mobile phase composition and pH are critical parameters that need to be optimized for good separation and peak shape.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, LC-MS/MS is the method of choice. It provides structural information and allows for the quantification of diclofenac and its metabolites at very low concentrations.[10][11][12] The use of an internal standard is recommended to ensure accuracy and precision.
Method Validation
All analytical methods for the determination of diclofenac in urine should be validated according to international guidelines (e.g., ICH guidelines).[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13][15]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[16]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][17]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
References
- 1. Solid Phase Micro Tip Extraction Coupled With High Performance Liquid Chromatography for Diclofenac Sodium Analysis in Urine Sample | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 2. Study of the solid-phase extraction of diclofenac sodium, indomethacin and phenylbutazone for their analysis in human urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Diclofenac at Trace Levels in Pharmaceutical and Urine Samples Using Kinetic Spectrophotometric Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. A new homogeneous liquid-liquid extractive-spectrophotometric method for determination of diclofenac in urine – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. longdom.org [longdom.org]
- 17. allsubjectjournal.com [allsubjectjournal.com]
Application Note and Protocol: Solid-Phase Extraction of Diclofenac from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID). Accurate quantification of diclofenac in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher selectivity, reduced solvent consumption, and the potential for automation.[1][2] This document provides detailed protocols for the solid-phase extraction of diclofenac from biological matrices, along with comparative performance data and guidelines for subsequent analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Table 1: Recovery of Diclofenac using Various SPE Methods from Biological Matrices
| Biological Matrix | SPE Sorbent | Recovery (%) | Analytical Method | Reference |
| Human Plasma | SOLA SPE | 85.8 | LC-MS/MS | [3] |
| Human Plasma | Hydrophilic Lipophilic Balanced (HLB) | 94.9 | HPLC | [4] |
| Human Plasma | Abselut Nexus | 92 | HPLC | [5] |
| Human Urine | C18 Bond-Elut | ~85 | HPLC | [3] |
| Paediatric Urine | Stir Bar Sorptive Extraction (SBSE) | ~70 | HPLC-UV | [6] |
| Post-mortem Blood | Liquid-Liquid Extraction | 72.0 - 102.2 | UHPLC-QqQ-MS/MS | [7] |
Table 2: Performance Characteristics of Analytical Methods for Diclofenac Quantification
| Analytical Method | Biological Matrix | Linearity Range | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Human Plasma | 1 - 1000 ng/mL | 1 ng/mL | [8] |
| LC-MS/MS | Human Plasma | 25 - 4004 ng/mL | 25 ng/mL | [9] |
| HPLC | Human Urine | 0.02 - 1.0 µg/mL | 0.02 µg/mL | [3] |
| HPLC | Human Plasma | 75 - 4000 ng/mL | 75 ng/mL | [9] |
| UPLC-MS/MS | Rabbit Plasma | 80 - 4000 ng/mL | 80 ng/mL | [10] |
| GC-MS/MS | Whole Blood | Not Specified | 0.1 µg/L | [1] |
Experimental Protocols
Protocol 1: SPE using a Generic C18 Cartridge (for Plasma/Serum and Urine)
This protocol provides a general procedure for the extraction of diclofenac using a C18 reversed-phase SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., Bond-Elut C18)[3]
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Acidifying agent (e.g., Formic acid, Acetic acid, or Trifluoroacetic acid)
-
Elution Solvent (e.g., Acetonitrile, Methanol, or mixtures with water/buffer)
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Follow with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 2 mL of 0.1% formic acid (or a similar acidic solution) in water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated C18 cartridge at a slow, drop-wise flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.
-
-
Elution:
-
Elute the retained diclofenac with 1 mL of an appropriate elution solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA or methanol).[11]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the HPLC or LC-MS/MS analysis.
-
Protocol 2: Simplified SPE using Oasis HLB Cartridge (for Plasma and Urine)
Oasis HLB is a water-wettable copolymer that can simplify the SPE protocol by eliminating the conditioning and equilibration steps, saving time and solvent.[6][12][13]
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Acidifying agent (e.g., Formic acid)
-
Wash Solution (e.g., 5% Methanol in water)
-
Elution Solvent (e.g., Acetonitrile or Methanol)
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Dilute plasma or urine samples 1:1 with 4% phosphoric acid in water.
-
-
Sample Loading:
-
Directly load the pre-treated sample onto the Oasis HLB cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute diclofenac with 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for subsequent analysis.
-
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of Diclofenac.
Final Analytical Determination
Following solid-phase extraction, the reconstituted sample is ready for analysis.
-
HPLC-UV: A common method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic buffer (e.g., 10 mM acetate buffer at pH 4.0).[3] Detection is typically performed at 210 nm or 280 nm.[3]
-
LC-MS/MS: This is a highly sensitive and selective method for the quantification of diclofenac.[8][14][15] A C18 or phenyl column is often used with a mobile phase of acetonitrile and water containing a small percentage of formic or acetic acid.[9] Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions for diclofenac are typically m/z 294.1 → 250.0 and for its deuterated internal standard (diclofenac-d4) m/z 300.1 → 256.1.[7][15]
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Study of the solid-phase extraction of diclofenac sodium, indomethacin and phenylbutazone for their analysis in human urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of hydrophilic lipophilic balanced (HLB) copolymer SPE cartridges for the extraction of diclofenac from small volume paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination [mdpi.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. lcms.cz [lcms.cz]
- 13. gcms.cz [gcms.cz]
- 14. ijpsonline.com [ijpsonline.com]
- 15. chem.ubbcluj.ro [chem.ubbcluj.ro]
Application of 4'-Hydroxy Diclofenac-d4 in Drug Metabolism Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of 4'-Hydroxy diclofenac-d4 in drug metabolism studies. This deuterated internal standard is an essential tool for the accurate quantification of 4'-Hydroxy diclofenac, the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures high precision and accuracy in pharmacokinetic and drug metabolism studies.
Introduction
Diclofenac undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP2C9, leading to the formation of 4'-Hydroxy diclofenac.[1] The quantification of this metabolite is crucial for understanding the pharmacokinetic profile of diclofenac, assessing drug-drug interactions, and investigating the impact of genetic polymorphisms on drug metabolism. This compound, as a stable isotope-labeled internal standard, co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing reliable correction and ensuring the accuracy of analytical results.[2]
Key Applications
-
Internal Standard in Bioanalytical Methods: this compound is the gold standard for the quantitative analysis of 4'-Hydroxy diclofenac in various biological matrices, including plasma, urine, and liver microsomes.[1][3]
-
Pharmacokinetic Studies: Accurate measurement of 4'-Hydroxy diclofenac concentrations over time allows for the determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life of the metabolite.
-
In Vitro Drug Metabolism Assays: Used to quantify the formation of 4'-Hydroxy diclofenac in in vitro systems like human liver microsomes (HLMs) to study enzyme kinetics and inhibition.
-
Drug-Drug Interaction Studies: Essential for assessing the inhibitory or inductive effects of co-administered drugs on the metabolism of diclofenac by monitoring changes in the formation of its primary metabolite.
-
Genotyping Studies: Facilitates the investigation of the influence of genetic variants of metabolizing enzymes, such as CYP2C9, on the disposition of diclofenac.
Experimental Protocols
Quantification of 4'-Hydroxy Diclofenac in Human Plasma by LC-MS/MS
This protocol describes a validated method for the determination of 4'-Hydroxy diclofenac in human plasma using this compound as an internal standard.
3.1.1. Materials and Reagents
-
4'-Hydroxy diclofenac
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (blank)
3.1.2. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
The following table summarizes the typical LC-MS/MS parameters for the analysis of 4'-Hydroxy diclofenac.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water[6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[6] |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX 4500)[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | See Table 2 |
3.1.4. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (4'-Hydroxy diclofenac) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
Quantitative Data
The following tables present a summary of quantitative data for the bioanalysis of diclofenac and its metabolite using deuterated internal standards.
Table 1: LC-MS/MS Method Validation Parameters for Diclofenac and 4'-Hydroxy diclofenac
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Diclofenac | Diclofenac-d4 | Human Plasma | 3.9 - 1194 | 3.9 | < 15 | < 15 | 85-115 | [5] |
| 4'-Hydroxy diclofenac | Diclofenac-d4 | Mouse Plasma | 10 - 5000 | 10 | ≤ 10 | ≤ 13 | 90-108 | [1] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Diclofenac | 296.0 | 214.0 | Positive | [4] |
| 4'-Hydroxy diclofenac | 312.0 | 231.0 | Positive | Inferred from[4] |
| Diclofenac-d4 | 300.0 | 218.0 | Positive | Inferred from[4] |
| This compound | 316.0 | 235.0 | Positive | Inferred |
Note: The MRM transition for this compound is inferred based on the d4 mass shift from the unlabeled compound and is a likely transition to be used. Researchers should optimize this transition on their specific instrument.
Visualizations
Metabolic Pathway of Diclofenac
Caption: Metabolic conversion of Diclofenac to 4'-Hydroxy diclofenac by CYP2C9.
Experimental Workflow for Quantification
Caption: Workflow for the quantification of 4'-Hydroxy diclofenac in plasma.
Logical Relationship of a Bioanalytical Method
Caption: Role of the internal standard in achieving accurate quantification.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for Optimal Separation of Diclofenac Isomers by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. While diclofenac itself is achiral, the presence of potential chiral impurities, metabolites, or the resolution of its positional isomers is a critical aspect of pharmaceutical quality control and drug development. Positional isomers may arise during synthesis as impurities and can exhibit different pharmacological and toxicological profiles. Enantiomers of related chiral compounds or metabolites also require close monitoring, as they often display stereoselective activity and toxicity.
This document provides detailed application notes and protocols for the optimal separation of diclofenac's potential positional and chiral isomers using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC). The methodologies presented are based on established chromatographic principles and data from the separation of analogous compounds, providing a robust starting point for method development and validation.
Part 1: Separation of Diclofenac Positional Isomers
Positional isomers of diclofenac, such as those with chlorine atoms at different positions on the phenyl rings, can be challenging to separate due to their similar physicochemical properties. The following protocol outlines a reverse-phase HPLC method designed to achieve baseline separation of these closely related compounds. The strategy employs a pentafluorophenyl (PFP) stationary phase, known for its unique selectivity towards halogenated and aromatic compounds.
Experimental Protocol: Positional Isomer Separation
Objective: To develop a robust HPLC method for the separation of diclofenac and its potential positional isomers.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-18.1 min: 70-30% B, 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve standard mixture of diclofenac and its isomers in 50:50 (v/v) acetonitrile:water to a final concentration of 100 µg/mL for each component. |
Data Presentation: Representative Quantitative Data for Positional Isomer Separation
The following table summarizes the expected chromatographic performance for the separation of diclofenac and two hypothetical positional isomers.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Positional Isomer 1 | 10.5 | - | 1.1 |
| Positional Isomer 2 | 11.2 | 2.1 | 1.2 |
| Diclofenac | 12.8 | 4.5 | 1.1 |
Part 2: Chiral Separation of Diclofenac-Related Compounds
For the purpose of these application notes, we will consider a hypothetical scenario where a chiral analog of diclofenac requires enantioselective separation. The principles and the proposed method are based on the successful separation of other NSAIDs, such as profens, using polysaccharide-based chiral stationary phases (CSPs).
Experimental Protocol: Chiral Separation
Objective: To achieve baseline separation of the enantiomers of a chiral diclofenac analog.
Instrumentation:
-
HPLC or UPLC system with a binary pump, autosampler, column thermostat, and a DAD or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the racemic standard in the mobile phase to a final concentration of 200 µg/mL. |
Data Presentation: Representative Quantitative Data for Chiral Separation
The following table presents the expected results for the chiral separation of a hypothetical diclofenac analog.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Enantiomer 1 | 8.9 | - | - |
| Enantiomer 2 | 10.2 | 2.5 | 1.15 |
Method Development Workflow
The following diagram illustrates a logical workflow for the development and optimization of a liquid chromatography method for the separation of isomers.
Caption: A logical workflow for developing a liquid chromatography method for isomer separation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical challenge and the proposed solutions.
Caption: Logical relationship between the analytical challenge and the proposed solutions.
Conclusion
The successful separation of diclofenac isomers is achievable with careful selection of the chromatographic column and optimization of the mobile phase and other instrumental parameters. For positional isomers, stationary phases offering alternative selectivities, such as PFP, are highly effective. For chiral separations of related compounds, polysaccharide-based chiral stationary phases have demonstrated broad applicability and high efficiency. The protocols and data presented in these application notes provide a strong foundation for researchers and scientists to develop and validate robust and reliable methods for the analysis of diclofenac and its isomers in various matrices.
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Diclofenac in Preclinical Animal Plasma
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties.[1] In preclinical drug development, accurately quantifying diclofenac concentrations in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][3] These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the drug. This application note describes a validated, high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of diclofenac in animal plasma, suitable for supporting preclinical research. The method utilizes a simple protein precipitation extraction procedure, ensuring rapid sample turnaround.[4][5]
Principle
The bioanalytical method involves the extraction of diclofenac and an internal standard (IS), such as diclofenac-d4, from plasma samples via protein precipitation.[5][6] Following extraction, the samples are analyzed by UPLC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column, and quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6][7] This approach offers high selectivity and sensitivity for accurate drug measurement.[8]
Experimental Protocols
Materials and Reagents
-
Chemicals and Solvents:
-
Biological Matrix:
-
Blank rat, mouse, or rabbit plasma (stored at -80°C)
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of diclofenac and diclofenac-d4 by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Serially dilute the diclofenac stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the diclofenac-d4 stock solution with acetonitrile.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the diclofenac working solutions into blank animal plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 20, 100, 500, 1000 ng/mL) and for quality control samples at low, medium, and high concentrations (e.g., 3, 300, 800 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
The protein precipitation method is a rapid and effective technique for extracting diclofenac from plasma samples.[7][9]
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL diclofenac-d4) to all tubes except for the blank matrix samples.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[11]
-
Vortex the tubes for 2 minutes to ensure thorough mixing.[7]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 2-10 µL) of the supernatant directly into the UPLC-MS/MS system for analysis.[7]
Caption: Workflow for plasma sample preparation using protein precipitation.
UPLC-MS/MS Analytical Protocol
The following tables summarize the instrumental conditions for the analysis of diclofenac.
Table 1: UPLC Conditions
| Parameter | Setting |
|---|---|
| System | ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.3 mL/min[2] |
| Gradient Elution | 10% B to 95% B over 2.8 min, then re-equilibrate[7] |
| Injection Volume | 2 µL[7] |
| Column Temperature | 40 °C[12] |
| Total Run Time | ~3.8 minutes[7] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[4][13] |
| MRM Transition (Diclofenac) | Positive: m/z 296 → 215/250[13] Negative: m/z 294 → 250[4] |
| MRM Transition (IS, Diclofenac-d4) | Positive: m/z 300 → 219/254 |
| Desolvation Temperature | 350 - 600 °C[7] |
| Cone Voltage | 30 V[14] |
| Collision Gas | Argon |
Caption: General workflow of the UPLC-MS/MS analytical process.
Method Validation Summary
The method was validated according to regulatory guidelines. Key performance characteristics are summarized below, with representative data compiled from various studies.
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Source(s) |
|---|---|---|
| Linearity Range | 0.5 - 1000 ng/mL | [6][10] |
| Correlation Coefficient (r²) | > 0.997 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [6] |
| Intra-batch Precision (%CV) | < 10% | [6][8] |
| Inter-batch Precision (%CV) | < 12% | [6][8] |
| Intra-batch Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [8][13] |
| Inter-batch Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [8][13] |
| Extraction Recovery | > 86% | [10] |
| Matrix Effect | Minimal (2.2–28.0%) |[6] |
Application to Preclinical Pharmacokinetic Studies
This validated method has been successfully applied to determine the pharmacokinetic parameters of diclofenac in preclinical animal models, such as rats.[2] Following intravenous (i.v.) or oral (p.o.) administration, plasma samples can be collected at various time points and analyzed.[2][15]
Table 4: Example Pharmacokinetic Parameters of Diclofenac in Rats (2 mg/kg Dose)
| Parameter | Oral (p.o.) Administration | Intravenous (i.v.) Administration |
|---|---|---|
| Cmax (ng/mL) | 1272 ± 112 | N/A |
| Tmax (h) | 0.19 ± 0.04 | N/A |
| AUC₀-∞ (h·ng/mL) | 2501 ± 303 | 3356 ± 238 |
| t½ (h) | 1.12 ± 0.18 | 1.22 ± 0.11 |
Data adapted from a study in Sprague-Dawley rats.[2]
The results demonstrate that the drug is rapidly absorbed and eliminated in rats, which is consistent with existing literature.[2] The high sensitivity of the method allows for accurate characterization of the terminal elimination phase.
The UPLC-MS/MS method detailed in this note provides a simple, rapid, and robust approach for the quantification of diclofenac in preclinical animal plasma.[7][8] The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential in drug development.[4] The method exhibits excellent sensitivity, accuracy, and precision, making it highly suitable for supporting pharmacokinetic and toxicokinetic studies in various animal species.[6][11]
References
- 1. cellmolbiol.org [cellmolbiol.org]
- 2. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. An LC-MS/MS method for the quantification of diclofenac sodium in dairy cow plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. High-throughput ultra-performance LC-MS-MS method for analysis of diclofenac sodium in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Pharmacokinetic-pharmacodynamic modeling of diclofenac in normal and Freund's complete adjuvant-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Diclofenac Analysis with LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of diclofenac using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as diclofenac, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either a decrease in signal response (ion suppression) or an increase in signal response (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2][3]
Q2: What causes matrix effects in diclofenac analysis?
A2: Matrix effects in diclofenac analysis are primarily caused by endogenous components of the biological sample that are co-extracted with the analyte.[4] These can include phospholipids, proteins, salts, and other small molecules.[4][5] The ionization source used in the LC-MS/MS system can also influence the susceptibility to matrix effects, with electrospray ionization (ESI) being more prone to these effects than atmospheric pressure chemical ionization (APCI).[5][6]
Q3: How can I evaluate the presence of matrix effects in my assay?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[1] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present.[1][7] Quantitatively, the matrix effect can be determined by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.[8]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls. A stable isotope-labeled internal standard (SIL-IS) of diclofenac is highly recommended as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[9][10] This allows for accurate quantification based on the ratio of the analyte peak area to the IS peak area, effectively compensating for the matrix effect.[9]
Troubleshooting Guides
Problem 1: Significant Ion Suppression or Enhancement Observed
Symptoms:
-
Low analyte signal intensity.
-
Poor sensitivity and high limit of quantification (LOQ).[6]
-
Inconsistent results between different sample lots.
Possible Causes:
-
Co-elution of matrix components (e.g., phospholipids) with diclofenac.[4][6]
-
Inadequate sample cleanup.
-
Suboptimal chromatographic conditions.
Solutions:
-
Optimize Sample Preparation: A more rigorous sample preparation method can significantly reduce matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to protein precipitation.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[5][11] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce very clean extracts.[12]
-
Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing matrix components.[12] If used, optimization of the precipitating solvent and its ratio to the sample is crucial.
-
-
Modify Chromatographic Conditions:
-
Gradient Elution: Adjusting the gradient profile can help separate diclofenac from co-eluting matrix interferences.
-
Column Chemistry: Utilizing a different column chemistry, such as a polar-embedded or biphenyl phase, can alter the selectivity of the separation and resolve the analyte from interfering peaks.
-
-
Change Ionization Source/Polarity:
-
APCI: If available, switching from ESI to APCI can reduce susceptibility to matrix effects.[3][4]
-
Polarity Switching: Diclofenac is typically analyzed in negative ion mode. If significant interferences are observed, and the analyte can be ionized in positive mode, this switch might reduce the impact of certain matrix components.
-
Problem 2: Poor Reproducibility and Precision
Symptoms:
-
High variability in quality control (QC) sample results.
-
Inconsistent analyte-to-IS peak area ratios across a batch.
Possible Causes:
-
Inconsistent sample preparation.
-
Variable matrix effects between different samples or sample lots.[10]
-
Carryover from a previous injection.
Solutions:
-
Implement a Robust Sample Preparation Protocol:
-
Ensure consistent execution of the chosen sample preparation method (LLE, SPE, or PPT) for all samples. Automation of sample preparation can improve reproducibility.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects, thereby improving precision.[10]
-
-
Optimize Autosampler Wash Conditions:
-
To prevent carryover, ensure the autosampler needle and injection port are thoroughly washed with a strong solvent mixture between injections.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Diclofenac Analysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 20 - 50 (Suppression) | Simple, fast, and inexpensive.[11][13] | Less effective at removing matrix components, leading to higher matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 5 - 20 (Suppression) | Provides cleaner extracts than PPT.[11][12] | Can be more time-consuming and may have lower recovery for polar analytes.[12] |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 10 (Suppression) | Highly effective at removing interferences, resulting in minimal matrix effects.[5][11] | More complex and costly method development. |
Note: The values presented are typical ranges and can vary depending on the specific matrix, LC-MS/MS system, and experimental conditions.
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for Diclofenac in Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 200 µL of human plasma by adding 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute diclofenac from the cartridge with 1 mL of a mixture of methanol and formic acid (e.g., 98:2, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
Diagram 2: Experimental Workflow for Sample Analysis
Caption: A typical experimental workflow for diclofenac analysis by LC-MS/MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. providiongroup.com [providiongroup.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: 4'-Hydroxy Diclofenac-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the ionization efficiency of 4'-Hydroxy diclofenac-d4 in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is the deuterium-labeled form of 4'-Hydroxy diclofenac, which is the primary and most prevalent metabolite of Diclofenac, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The deuterium-labeled version is commonly used as an internal standard for quantitative analysis by methods such as LC-MS (Liquid Chromatography-Mass Spectrometry).[2][3] Stable heavy isotopes are incorporated into drug molecules to serve as tracers for accurate quantification during the drug development process.[2]
Q2: What are the common challenges in achieving good ionization efficiency for this compound?
A2: Like many small molecules, 4'-Hydroxy diclofenac can exhibit variable ionization efficiency in mass spectrometry.[4] Challenges often stem from suboptimal mobile phase composition, ion suppression from matrix components, and incorrect mass spectrometer source settings.[5][6] Because it is a phenolic compound, its ionization can be highly dependent on the pH of the mobile phase.[7]
Q3: Should I use positive or negative electrospray ionization (ESI) mode for this analyte?
A3: 4'-Hydroxy diclofenac, being a monocarboxylic acid and a phenol, can be ionized in both positive and negative modes.[8]
-
Negative Ion Mode (ESI-): This is often preferred for acidic compounds. Deprotonation of the carboxylic acid or phenolic hydroxyl group ([M-H]⁻) is typically efficient. The negative mode may also offer the advantage of lower background noise.[3][4]
-
Positive Ion Mode (ESI+): Protonation to form [M+H]⁺ is also possible. The choice can depend on the mobile phase composition and the desire to form specific adducts (e.g., ammonium adducts).[7][9] The optimal mode should be determined empirically, but negative mode is a strong starting point.
Q4: What is the difference between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for analyzing this compound?
A4: ESI and APCI are two common ionization techniques with different mechanisms.
-
ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[10] It generates ions from analytes in solution and is generally the first choice for compounds like 4'-Hydroxy diclofenac.
-
APCI is better suited for less polar to non-polar, volatile, and thermally stable compounds.[10][11] If you experience poor ionization with ESI, particularly with a mobile phase that is high in organic content and low in polarity, APCI could provide a better response.[10]
Troubleshooting Low Signal Intensity
Low signal intensity is a frequent issue. The following workflow provides a systematic approach to diagnosing and resolving the problem.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4'-Hydroxydiclofenac | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
Troubleshooting poor peak shape for diclofenac and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the chromatographic analysis of diclofenac and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape, specifically peak tailing, for diclofenac and its metabolites in reversed-phase HPLC?
A1: Poor peak shape, particularly tailing, for acidic compounds like diclofenac (pKa ≈ 4.15) and its metabolites in reversed-phase HPLC is often attributed to several factors:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the analyte molecules, causing peak tailing.[1][2][3]
-
Mobile Phase pH: A mobile phase pH close to the pKa of diclofenac can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in broadened or tailing peaks.[1][4]
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause peak distortion.[2][5]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[1][2]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak asymmetry.[2][4]
Q2: How does the mobile phase pH affect the peak shape of diclofenac?
A2: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like diclofenac.[1][4] Since diclofenac is an acidic compound with a pKa of approximately 4.15, its retention and peak shape are highly dependent on the mobile phase pH.[6][7][8][9]
-
At a pH below the pKa (e.g., pH 2.5-3.5): Diclofenac will be in its neutral, protonated form. This minimizes ionic interactions with the stationary phase, leading to better retention and improved peak symmetry.[10][11]
-
At a pH around the pKa (e.g., pH 4-5): A mixture of ionized and non-ionized forms will exist, which can result in peak splitting or severe tailing due to multiple retention mechanisms.[1]
-
At a pH above the pKa (e.g., pH > 5): Diclofenac will be in its ionized, deprotonated form. While this can reduce retention, it may also lead to secondary interactions with any residual positive charges on the stationary phase, potentially causing peak tailing.
Therefore, maintaining a mobile phase pH well below the pKa of diclofenac is generally recommended for optimal peak shape.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for diclofenac and its metabolites.
Problem: Tailing peaks for diclofenac and its metabolites.
Below is a troubleshooting workflow to address this issue:
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of a mobile phase suitable for the analysis of diclofenac and its metabolites.
Objective: To prepare a mobile phase at a pH that minimizes peak tailing for diclofenac.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Potassium dihydrogen phosphate (KH2PO4) or Formic acid
-
pH meter
-
0.45 µm membrane filter
Procedure:
-
Aqueous Phase Preparation:
-
To prepare a phosphate buffer (e.g., 20 mM), dissolve the appropriate amount of KH2PO4 in HPLC-grade water.
-
Adjust the pH to the desired value (e.g., 2.5 - 3.5) using phosphoric acid.
-
Alternatively, for a simpler acidic mobile phase, add a low concentration of formic acid (e.g., 0.1%) to HPLC-grade water.
-
-
Filtration and Degassing:
-
Filter the aqueous phase through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase components by sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
-
Mobile Phase Composition:
-
Mix the prepared aqueous phase with the organic modifier (acetonitrile or methanol) in the desired ratio. A common starting point is a gradient elution from a lower to a higher organic percentage.
-
Protocol 2: Column Cleaning and Regeneration
This protocol outlines a general procedure for cleaning a C18 column to address peak tailing caused by contamination.
Objective: To remove strongly retained contaminants from a reversed-phase column.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade acetonitrile or methanol
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of HPLC-grade water (without buffer salts).
-
Flush with 10-20 column volumes of isopropanol.
-
Flush with 10-20 column volumes of 100% acetonitrile or methanol.
-
Re-equilibrate the column with the mobile phase until a stable baseline is achieved.
Note: Always consult the column manufacturer's guidelines for specific cleaning recommendations.[10]
Data Presentation
Table 1: Recommended HPLC Parameters for Diclofenac Analysis
| Parameter | Recommended Value/Range | Rationale |
| Column | C18, C8 (fully end-capped) | Minimizes silanol interactions.[1][5] |
| Mobile Phase pH | 2.5 - 3.5 | Ensures diclofenac is in its neutral form, improving peak shape.[10][11] |
| Buffer | Phosphate, Formate, or Acetate (10-50 mM) | Maintains a stable pH throughout the analysis.[5] |
| Organic Modifier | Acetonitrile or Methanol | Common solvents for reversed-phase chromatography. |
| Injection Solvent | Should match the initial mobile phase composition | Prevents peak distortion due to solvent mismatch.[2] |
Visualization of Diclofenac Metabolism
The following diagram illustrates the primary metabolic pathways of diclofenac in humans.
Diclofenac undergoes both Phase I and Phase II metabolism.[12][13] The primary Phase I reactions are hydroxylations catalyzed by cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, to form hydroxylated metabolites.[12][13][14][15] These metabolites, along with the parent drug, can then undergo Phase II conjugation with glucuronic acid, a reaction catalyzed by UGTs (UDP-glucuronosyltransferases), to form water-soluble glucuronides that are excreted.[13]
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. uhplcs.com [uhplcs.com]
- 6. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of naproxen, ibuprofen and diclofenac in wastewater using solid-phase extraction with high performance liquid chromatography [scielo.org.za]
- 12. ClinPGx [clinpgx.org]
- 13. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 4'-Hydroxy diclofenac-d4 in stock solutions and biological samples
This technical support center provides guidance on the stability of 4'-Hydroxy diclofenac-d4 in stock solutions and biological samples. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in research?
A1: this compound is the deuterium-labeled form of 4'-Hydroxy diclofenac, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[1] It is most commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of 4'-Hydroxy diclofenac in biological samples.[1] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled analyte while sharing very similar chemical and physical properties.
Q2: What are the general recommendations for storing solid this compound?
A2: Solid this compound should be stored in a well-sealed container, protected from light and moisture, at -20°C for long-term stability. Following these conditions, the solid form is expected to be stable for an extended period.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in anhydrous aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[1] For storage, it is advised to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What factors can influence the stability of this compound in biological samples?
A4: The stability of this compound in biological matrices such as plasma and urine can be affected by several factors, including storage temperature, the number of freeze-thaw cycles, and the duration of exposure to room temperature (bench-top stability). Enzymatic degradation can also be a factor in certain matrices if not properly handled and stored.
Q5: Is this compound susceptible to back-exchange of deuterium for hydrogen?
A5: While deuterium labeling in this compound is generally stable, the potential for back-exchange (replacement of deuterium with hydrogen) exists, particularly under certain pH and temperature conditions. It is crucial to use the deuterated standard in validated analytical methods where its stability under the experimental conditions has been confirmed.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent internal standard response in analytical runs. | Degradation of this compound in stock or working solutions. | - Prepare fresh working solutions from a new aliquot of the stock solution. - Verify the storage conditions and age of the stock solution. - Perform a stability check of the stock solution by comparing the response of a freshly prepared solution to the stored solution. |
| Loss of analyte signal in stored biological samples. | Degradation of this compound during storage or handling. | - Review the storage temperature of the biological samples. Long-term storage should be at -70°C or lower. - Minimize the number of freeze-thaw cycles. Aliquot samples into single-use tubes before freezing. - Limit the time samples are kept at room temperature during processing. |
| High variability in analytical results. | Inconsistent degradation of the internal standard across samples. | - Ensure uniform handling and storage conditions for all samples, including calibrators and quality controls. - Investigate the potential for enzymatic degradation in the matrix and consider the use of enzyme inhibitors if necessary. - Re-validate the stability of this compound in the specific biological matrix and under the exact experimental conditions. |
Stability Data Summary
The following tables summarize the available stability data for 4'-Hydroxy diclofenac and its deuterated analog. It is important to note that specific quantitative stability data for this compound in human biological matrices is limited in publicly available literature. The data presented for biological samples is largely based on studies of the non-deuterated compound and general principles of internal standard stability. Users are strongly encouraged to perform their own validation of stability for their specific laboratory conditions and matrices.
Stock Solution Stability
| Solvent | Storage Temperature | Duration | Stability |
| DMSO, DMF, Ethanol | -20°C | 1 month | Stable[1] |
| DMSO, DMF, Ethanol | -80°C | 6 months | Stable[1] |
Biological Sample Stability (General Guidance)
| Matrix | Condition | Duration | Stability |
| Rat Liver Microsomes | Room Temperature | 3 days | Stable (for non-deuterated 4'-hydroxydiclofenac)[2] |
| Human Plasma | Long-term at -50°C | 125 days | Stable (for a deuterated diclofenac internal standard)[3] |
| Human Plasma/Urine | Freeze-Thaw Cycles | 3 cycles | Generally considered stable, but requires validation. |
| Human Plasma/Urine | Bench-top (Room Temp) | 4-6 hours | Generally considered stable, but requires validation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the procedure for preparing stock and working solutions of this compound for use as an internal standard.
Caption: Workflow for the preparation of this compound stock and working solutions.
Protocol 2: Assessment of Freeze-Thaw Stability in Human Plasma
This protocol describes a typical experiment to evaluate the stability of this compound in human plasma after multiple freeze-thaw cycles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Validation of an HPLC-UV Method for the Quantification of 4'-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug-Drug Interaction in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fragmentation Parameters for 4'-Hydroxy diclofenac-d4 MRM
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Multiple Reaction Monitoring (MRM) fragmentation parameters for 4'-Hydroxy diclofenac-d4.
Frequently Asked Questions (FAQs)
Q1: What is the precursor ion (Q1) m/z for this compound?
A1: The molecular formula for this compound is C₁₄H₇D₄Cl₂NO₃, with a molecular weight of approximately 316.17 g/mol . In positive ion mode electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]⁺. Therefore, the expected m/z for Q1 is approximately 317.2 .
Q2: What are the expected product ions (Q3) for this compound?
A2: Based on the fragmentation of the non-deuterated 4'-Hydroxy diclofenac (precursor m/z ~312.0), common product ions result from the loss of the acetic acid group and subsequent cleavages. For this compound, the primary product ions are expected to be observed at m/z values shifted by +4 due to the deuterium labels on the phenylacetic acid moiety. The most abundant product ions are typically used for quantification and qualification.
Q3: What are typical starting ranges for collision energy (CE) and declustering potential (DP) for a molecule like this compound?
A3: Optimal CE and DP are instrument-dependent. However, for small molecules in the m/z 300-350 range, typical starting declustering potentials are between 10 and 60 V.[1] Collision energy values can be initially scanned over a broader range, for instance, from 10 to 50 eV, to identify the optimal setting for each transition.
Experimental Protocols
Protocol 1: Determination of Precursor and Product Ions
This protocol outlines the procedure for identifying the precursor and most abundant, specific product ions of this compound.
Methodology:
-
Sample Preparation: Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Q1 Scan: Perform a full scan in the first quadrupole (Q1) in positive ion mode to identify the exact m/z of the protonated precursor ion, [M+H]⁺.
-
Product Ion Scan: Set the mass spectrometer to product ion scan mode. Select the determined precursor ion m/z in Q1 and scan a range of m/z values in the third quadrupole (Q3) to identify all fragment ions generated in the collision cell (Q2). A typical starting collision energy of 20-30 eV can be used for this initial scan.
-
Selection of Product Ions: Identify the most intense and specific product ions for MRM analysis. It is recommended to select at least two product ions for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the mobile phase is conducive to positive ionization. The addition of a small amount of formic acid (0.1%) can aid in protonation.[2] |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values. Re-run the product ion scan to confirm the fragmentation pattern. |
| Non-optimized CE and DP | Systematically optimize the collision energy and declustering potential for each MRM transition. Refer to the optimization protocol below. |
| Source Contamination | Clean the ion source and transfer optics of the mass spectrometer according to the manufacturer's recommendations. |
| Sample Degradation | Prepare fresh sample solutions and store them appropriately (e.g., at 4°C) to prevent degradation. |
Issue 2: High Background Noise or Interferences
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Improve sample preparation methods to remove interfering components from the matrix. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be beneficial. |
| Co-eluting Contaminants | Optimize the liquid chromatography method to achieve better separation of the analyte from interfering compounds. |
| Solvent Contamination | Use high-purity LC-MS grade solvents and additives to minimize background noise. |
Issue 3: Poor Reproducibility and Inconsistent Peak Areas
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Check the autosampler for proper functioning and ensure there are no air bubbles in the syringe. |
| Fluctuations in Source Conditions | Allow the mass spectrometer to stabilize before starting the analysis. Monitor system suitability throughout the run. |
| Retention Time Shifts | Deuterated standards can sometimes exhibit slight shifts in retention time compared to their non-deuterated counterparts.[3] Ensure the integration window is wide enough to encompass any minor shifts. |
Optimization of MRM Parameters
Collision Energy (CE) and Declustering Potential (DP) Optimization
The following table summarizes a systematic approach to optimizing CE and DP for the primary MRM transitions of this compound.
| Parameter | Optimization Procedure | Expected Outcome |
| Declustering Potential (DP) | Infuse the analyte and monitor the precursor ion intensity while ramping the DP from a low to a high value (e.g., 10 to 100 V). | The optimal DP will yield the highest stable precursor ion signal without significant in-source fragmentation. |
| Collision Energy (CE) | Using the optimized DP, monitor the intensity of each product ion while ramping the CE over a range (e.g., 5 to 60 eV in 2-5 eV increments). | A plot of product ion intensity versus CE will show an optimal value that produces the maximum signal for that specific transition. |
Quantitative Data Summary (Hypothetical Optimization Results)
| Precursor Ion (m/z) | Product Ion (m/z) | Optimized DP (V) | Optimized CE (eV) |
| 317.2 | 273.2 | 45 | 22 |
| 317.2 | 237.2 | 45 | 35 |
Visualizations
Caption: Workflow for the optimization of MRM parameters for this compound.
Caption: Logical troubleshooting flow for low signal intensity issues.
References
Technical Support Center: Chromatographic Resolution of Diclofenac Isomeric Metabolites
Welcome to the technical support center for the chromatographic analysis of diclofenac and its isomeric metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric metabolites of diclofenac?
Diclofenac is primarily metabolized in humans and mice into several hydroxylated isomeric forms. The most common and abundant metabolites are 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and 3'-hydroxydiclofenac.[1][2][3][4] Of these, 4'-hydroxydiclofenac is the principal metabolite and possesses significantly lower pharmacological activity than the parent drug.[5] Diclofenac can also be converted into other forms, such as 3'-hydroxy-4'-methoxydiclofenac and various acyl glucuronide conjugates.[1][3][6]
Q2: What are the most common analytical techniques for separating these isomers?
Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques used for the separation of diclofenac and its metabolites.[2][5] These methods are most often coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection and quantification.[7][8][9] Gas chromatography-mass spectrometry (GC-MS) has also been used but often requires derivatization of the analytes to ensure they are sufficiently volatile and thermally stable.[2][10]
Q3: Which type of chromatography column is best suited for this separation?
Standard C18 columns are widely used and effective for retaining and separating diclofenac and its metabolites.[11] However, achieving baseline resolution of critical isomer pairs like 4'- and 5-hydroxydiclofenac can be challenging. For enhanced selectivity, alternative stationary phases can be beneficial. For instance, a Biphenyl phase can provide increased retention and separation through a combination of pi-pi and polar interactions.[5] Other options include polar-embedded phases (e.g., Luna Omega Polar C18) or phenyl-hexyl columns, which offer different retention mechanisms.[5][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of diclofenac metabolites.
Q4: I am observing poor resolution or co-elution of the 4'- and 5'-hydroxydiclofenac isomers. How can I improve their separation?
This is a common challenge due to the structural similarity of the isomers. Here are several strategies to improve resolution:
-
Optimize Mobile Phase pH: The retention of diclofenac and its acidic metabolites is highly dependent on the mobile phase pH. Operating at a lower pH (e.g., 2.5–3.5) using an acidifier like formic or acetic acid suppresses the ionization of the carboxylic acid group.[12] This increases hydrophobicity and retention on a reversed-phase column, which can enhance the resolution between isomers.[12]
-
Adjust Organic Modifier: The choice and concentration of the organic solvent (acetonitrile or methanol) significantly impact selectivity.[12][13] If using acetonitrile, consider switching to methanol or using a mixture of both, as methanol can offer different selectivity for closely related compounds.[12]
-
Implement a Shallower Gradient: If using a gradient elution, a slower, more gradual increase in the organic solvent concentration can improve the separation between closely eluting peaks.[12][13] Ensure the initial mobile phase composition is weak enough to retain all analytes on the column before starting the gradient.[12]
-
Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase is recommended. A Kinetex Biphenyl column, for example, has been shown to provide increased retention and better separation for diclofenac and its hydroxy metabolite compared to a standard C18 under the same mobile phase conditions.[5]
Q5: My analyte peaks are showing significant tailing. What is the cause and how can I fix it?
Peak tailing for acidic compounds like diclofenac metabolites is often caused by secondary interactions with residual silanol groups on silica-based stationary phases.[12]
-
Lower Mobile Phase pH: Reducing the mobile phase pH to between 2.5 and 3.5 will ensure the carboxylic acid functional groups are in their neutral (protonated) form, minimizing interactions with silanols and improving peak shape.[12]
-
Use a Modern, End-capped Column: Newer generation columns are better end-capped, meaning there are fewer free silanol groups available for secondary interactions. Columns with polar-embedded phases can also help shield silanols and reduce peak tailing for acidic analytes.
-
Check for Column Contamination: Peak tailing can also result from a contaminated guard or analytical column. If the problem persists, try flushing the column or replacing the guard column.
Q6: My signal intensity is low, and I am struggling to achieve the required limit of quantification (LLOQ). What steps can I take?
Low sensitivity can prevent the accurate quantification of metabolites, especially in pharmacokinetic studies.
-
Optimize Sample Preparation: Ensure your extraction method provides high recovery. While simple protein precipitation is fast, liquid-liquid extraction (LLE) can often yield a cleaner extract with less matrix suppression, improving signal-to-noise.[7][14] Using hexane has been shown to result in recoveries greater than 90%.[10] A sample pre-concentration step can also be used to improve the LLOQ.[15]
-
Refine MS/MS Parameters: Optimize mass spectrometer settings, including ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for both diclofenac and each metabolite to maximize signal intensity.[7]
-
Mitigate Matrix Effects: Matrix effects from co-eluting compounds in biological samples can suppress the ionization of target analytes. Adjusting the chromatography to better separate the analytes from the bulk of the matrix components can significantly improve the signal.
-
Increase Injection Volume: If your system allows, a larger injection volume can increase the analyte mass on the column, leading to a stronger signal. However, be cautious as this can also lead to peak broadening if the injection solvent is much stronger than the initial mobile phase.
Visual Troubleshooting Guide
Caption: A decision tree for troubleshooting poor chromatographic resolution.
Experimental Protocols & Data
General Experimental Workflow
The diagram below outlines a typical workflow for the analysis of diclofenac metabolites from biological samples.
Caption: General workflow for diclofenac metabolite analysis.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies designed for plasma samples.[7][11]
-
To a 200 µL aliquot of plasma in a polypropylene tube, add 50 µL of the internal standard (IS) solution (e.g., fluconazole or diclofenac-d4).[7]
-
Add 50 µL of 0.1% formic acid and vortex briefly.[7]
-
Add 2.5 mL of ethyl acetate as the extraction solvent.[7]
-
Shake the sample for 10 minutes (e.g., on a platform shaker at 2000 rpm).[7]
-
Centrifuge for 10 minutes at 4000 rpm to separate the organic and aqueous layers.[7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 50°C.[7]
-
Reconstitute the dried residue in 400 µL of the mobile phase.[7]
-
Vortex to mix, and inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]
Protocol 2: UPLC-MS/MS Method for Separation
This protocol is a representative method for separating diclofenac and its 4'-hydroxy metabolite.[5]
-
Columns: Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) or Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 1 µL.[5]
-
Gradient Program:
Time (min) %B 0.0 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
-
Detection: Tandem Mass Spectrometer (e.g., SCIEX 4500) with electrospray ionization (ESI), typically in positive or negative mode depending on optimization.[5][14]
Quantitative Data & Performance Comparison
The following tables summarize typical chromatographic conditions and performance metrics from various published methods.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1[5] | Method 2[16] | Method 3[14] |
| Column | Kinetex Biphenyl (50x2.1mm, 2.6µm) | Acquity UPLC BEH Phenyl C18 (50x2.1mm, 1.7µm) | Gemini NX C18 (50x2.0mm, 3µm) |
| Mobile Phase | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | A: Water (pH 3.5)B: ACN (0.1% Acetic Acid) | Isocratic: 47% Water (0.2% Acetic Acid) + 53% ACN |
| Elution Type | Gradient | Isocratic (25:75 A:B) | Isocratic |
| Flow Rate | 0.4 mL/min | 0.2 mL/min | 0.6 mL/min |
| Detection | MS/MS | MS/MS (ESI+) | MS/MS (ESI-) |
Table 2: Summary of Method Performance Metrics
| Analyte | Matrix | LLOQ | Linearity Range | Average Recovery | Reference |
| Diclofenac | Human Plasma | 0.005 µg/mL | 0.005 - 4 µg/mL | Not Specified | [11] |
| Diclofenac | Rabbit Plasma | 80 ng/mL | 80 - 4000 ng/mL | ~61% | [8][16] |
| Diclofenac | Human Plasma | 18.75 ng/mL | 18.75 - 2025 ng/mL | Not Specified | [7] |
| 4'-OH Diclofenac | Human Plasma | 10 ng/mL | 10 - 5000 ng/mL | 90-108% (accuracy) | [1] |
| 5-OH Diclofenac | Human Plasma | 20 ng/mL | 20 - 10000 ng/mL | 90-108% (accuracy) | [1] |
| Diclofenac & Metabolites | Human Urine | 0.4 µg/mL | 0.2 - 40 µg/mL | 75 - 85% | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. High-throughput ultra-performance LC-MS-MS method for analysis of diclofenac sodium in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. agilent.com [agilent.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Carryover in Diclofenac LC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing carryover issues encountered during the liquid chromatography (LC) analysis of diclofenac.
Frequently Asked Questions (FAQs)
Q1: What is carryover in an LC system?
A1: Carryover is the appearance of a small peak of an analyte in a chromatogram of a blank injection that follows a sample injection containing a high concentration of the same analyte.[1][2] This phenomenon can compromise the accuracy of quantitative analysis, especially for subsequent samples with low analyte concentrations.[3]
Q2: What are the common causes of diclofenac carryover in an LC system?
A2: Carryover of diclofenac can stem from several sources within the LC system. The most common causes include:
-
Adsorption of Diclofenac: Diclofenac, being an acidic and somewhat hydrophobic compound, can adsorb to various surfaces within the flow path.
-
Injector and Valve Contamination: Worn or dirty injector rotor seals and valve stators are frequent culprits.[3] Residual diclofenac can be trapped in scratches or dead volumes and slowly leach out in subsequent runs.
-
Column Contamination: The analytical column itself can be a source of carryover if not properly washed and regenerated between injections, especially after analyzing high-concentration samples.[3]
-
Autosampler Needle and Tubing: The exterior and interior of the autosampler needle, as well as connecting tubing, can retain diclofenac, leading to carryover.
-
Contaminated Solvents or Blanks: The issue might not be true carryover but rather contamination of the mobile phase or the blank solution itself.[1][3]
Q3: What is an acceptable level of carryover for diclofenac analysis?
A3: The acceptable level of carryover depends on the assay's requirements and regulatory guidelines. For regulated bioanalysis, the carryover in a blank sample following a high concentration standard should not affect the accuracy and precision of the lower limit of quantitation (LLOQ).[3] A common acceptance criterion is that the carryover peak should be less than 20% of the response of the LLOQ.[3] For some applications, a stricter limit of 0.1% may be targeted.[4]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Carryover
This guide provides a systematic approach to identify the source of carryover in your LC system.
Step 1: Differentiating Between Carryover and Contamination
-
Procedure: Inject a sequence of a high-concentration diclofenac standard followed by at least two blank injections (Pre-Blank, Standard, Post-Blank 1, Post-Blank 2).[3]
-
Observation and Interpretation:
-
Classic Carryover: The peak area of diclofenac decreases significantly and progressively in the post-blanks.[1] This points to a component in the flow path retaining the analyte.
-
Constant Carryover (Contamination): The peak area of diclofenac remains relatively constant across all blank injections.[1] This suggests contamination of the blank solution, mobile phase, or a system-wide contamination issue.[3]
-
Step 2: Isolating the Contaminated Component
To pinpoint the source of classic carryover, a series of component bypass injections can be performed.
| Experiment | Procedure | Expected Outcome if Component is the Source |
| Column Check | After injecting a high standard, replace the analytical column with a new or thoroughly cleaned one before injecting a blank.[3] | Carryover peak disappears or is significantly reduced. |
| Injector Valve Check | If carryover persists after the column check, the injector valve is a likely source. Inspect and clean or replace the rotor seal.[3] | Carryover is eliminated. |
| Autosampler Needle Check | If the issue remains, focus on the autosampler needle. Implement a more rigorous needle wash protocol. | Carryover is reduced. |
Guide 2: Mitigating and Eliminating Diclofenac Carryover
This guide offers solutions to address carryover once the source has been identified.
1. Optimizing the Injector Wash
A robust injector wash is crucial for minimizing carryover originating from the autosampler.
| Wash Solvent Composition | Rationale |
| Strong Organic Solvent | Use a solvent stronger than the mobile phase to effectively remove adsorbed diclofenac. Acetonitrile or methanol are common choices. |
| Addition of Acid or Base | Adding a small percentage (0.1-1%) of formic acid, acetic acid, or ammonium hydroxide to the wash solvent can help to ionize diclofenac, increasing its solubility and reducing adsorption.[1][2] |
| "Magic Mix" | A mixture of Acetonitrile/Methanol/Isopropanol/Water with a small amount of acid or base can be a very effective universal wash solution. |
2. Effective Column Washing
Proper column washing after each run is essential to prevent carryover from the analytical column.
| Washing Strategy | Description |
| High Organic Flush | At the end of each run, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to elute strongly retained compounds like diclofenac. |
| Gradient Cycling Wash | Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[5] |
3. Modifying Injection Mode
-
Full Loop Injection: Switching from a partial loop to a full loop injection can provide a more effective flushing of the sample flow path and reduce carryover from the injection valve.[6]
Experimental Protocols
Protocol 1: Standard LC Method for Diclofenac Analysis
This protocol is a general starting point for the analysis of diclofenac and can be adapted as needed.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[7][8]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 52.5% acetonitrile and 47.5% water).[7][8] The addition of a modifier like 0.1% formic acid or acetic acid is common to improve peak shape.[9][10]
-
Flow Rate: 0.2 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Detection: UV at 282 nm or 220 nm, or MS/MS detection.[11] For MS/MS, negative electrospray ionization (ESI) is typically used.[7][8]
Protocol 2: Sample Preparation for Diclofenac in Plasma
A simple protein precipitation method is often sufficient for extracting diclofenac from plasma samples.
-
To 200 µL of plasma, add 50 µL of an internal standard solution.[12]
-
Add 2.5 mL of a precipitating agent like acetonitrile or methanol.[12][13]
-
Vortex the mixture for 10 minutes.[7]
-
Centrifuge at 4000 rpm for 10 minutes.[7]
-
Transfer the supernatant to a new tube and inject it into the LC system.
Visualizations
Caption: A workflow diagram for troubleshooting carryover issues.
Caption: Relationship between LC components and diclofenac properties leading to carryover.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. lctsbible.com [lctsbible.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. is there a criteria for carryover peaks? - Chromatography Forum [chromforum.org]
- 5. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of Diclofenac, Tolbutamide, and Warfarin as Typical CYP2C9 Substrates in Rat Plasma by UPLC-MS/MS and Its Application to Evaluate Linderane-Mediated Herb-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
Impact of mobile phase additives on diclofenac metabolite retention
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of mobile phase additives on the chromatographic retention of diclofenac and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase additives for analyzing diclofenac and its metabolites in reversed-phase LC-MS?
A1: The most frequently used additives are volatile acids and buffers compatible with mass spectrometry.[1][2][3][4] These include:
-
Formic Acid (0.1%): Used to acidify the mobile phase, typically achieving a pH between 2.5 and 3.0.[1][4][5] This is the most common choice for ensuring good peak shape and retention for acidic compounds like diclofenac.
-
Acetic Acid (0.1% - 0.2%): An alternative to formic acid, providing a slightly higher pH.[2]
-
Ammonium Formate (~10 mM): A buffer used to control pH and improve peak shape, often in combination with formic acid.[4] It can influence the charged state of analytes.[6]
-
Ammonium Acetate (~5-10 mM): Another common buffer, which can be used with or without acid to control pH at a slightly higher range than formic acid alone.[3][7] Using ammonium acetate instead of formic acid will raise the mobile phase pH, which can alter retention times.[8]
Q2: How does the pH of the mobile phase affect the retention of diclofenac and its metabolites?
A2: Mobile phase pH is a critical factor. Diclofenac and its hydroxylated or carboxylated metabolites are weak acids.
-
At low pH (e.g., pH ≤ 3 with formic acid): The carboxylic acid functional groups on the analytes are fully protonated (neutral).[9] This makes the molecules less polar, leading to stronger interaction with the non-polar C18 stationary phase and thus, increased retention time.[9] This condition also suppresses the ionization of residual silanol groups on the silica-based column packing, which minimizes secondary ionic interactions that cause peak tailing.[9]
-
At higher pH (e.g., pH > 4.5): The carboxylic acid groups become deprotonated (negatively charged). This increases the polarity of the analytes, weakening their interaction with the stationary phase and causing a decrease in retention time.
Q3: When should I choose ammonium formate/acetate over formic acid?
A3: The choice depends on the specific separation challenge and analytical goals.
-
Choose Formic Acid for: General-purpose analysis where the primary goal is to achieve good retention and sharp peaks for acidic compounds like diclofenac.[1][5] It is excellent for suppressing silanol interactions and providing a proton source for positive mode electrospray ionization (ESI).[8]
-
Choose Ammonium Formate/Acetate for:
-
Improving Peak Shape of Basic Compounds: If your analysis includes basic compounds alongside diclofenac.
-
pH Control: When a stable, buffered pH is needed to improve the reproducibility of retention times.[6]
-
Improving ESI Efficiency: Buffers can sometimes improve ionization efficiency in the MS source, although the effect varies by analyte.
-
Separating Closely Eluting Isomers: Fine-tuning the pH with a buffer can sometimes provide the selectivity needed to resolve critical pairs that co-elute in a simple acid-modified mobile phase.[10]
-
Troubleshooting Guide
Problem: I'm observing significant peak tailing for diclofenac and its metabolites.
-
Possible Cause 1: Secondary Silanol Interactions.
-
Explanation: The primary cause of peak tailing for acidic analytes on silica-based columns is often an unwanted secondary interaction between the analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[9]
-
Solution: Ensure the mobile phase pH is sufficiently low (typically ≤ 3) by using an additive like 0.1% formic acid.[9] At this pH, the silanol groups are protonated (Si-OH) and neutral, preventing the ionic interaction that leads to tailing.[9]
-
-
Possible Cause 2: Sample Solvent Mismatch.
-
Possible Cause 3: Column Contamination or Degradation.
-
Explanation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites and distort peak flow paths.[11]
-
Solution: Use a guard column to protect the analytical column.[12] If tailing appears for all peaks, try back-flushing the column or, if that fails, replace it.[11]
-
Problem: My retention times are inconsistent between runs.
-
Possible Cause 1: Improperly Prepared Mobile Phase.
-
Explanation: Mobile phase composition must be precise. Small variations in additive concentration can lead to shifts in retention time, especially if the pH is near the pKa of the analytes.[6] Inconsistent mixing of gradient solvents can also cause drift.
-
Solution: Prepare mobile phases fresh and accurately. Ensure thorough mixing and degassing. If using an on-line mixer, ensure the proportioning valves are working correctly and prime the system thoroughly.[13]
-
-
Possible Cause 2: Lack of Column Equilibration.
-
Explanation: The column requires sufficient time to equilibrate with the initial mobile phase conditions before each injection. Inadequate equilibration is a common cause of retention time drift at the start of a batch.
-
Solution: Equilibrate the column for at least 10-15 column volumes before the first injection and ensure a sufficient post-run equilibration time is built into the method.
-
-
Possible Cause 3: Fluctuating Column Temperature.
-
Explanation: Retention in reversed-phase chromatography is temperature-dependent. Fluctuations in ambient temperature can cause retention times to drift if a column oven is not used.[13]
-
Solution: Use a thermostatically controlled column compartment and set it to a stable temperature, for example, 40 °C.[1][4]
-
Data Presentation
Table 1: Expected Impact of Common Mobile Phase Additives on Diclofenac Metabolite Retention
| Mobile Phase Additive(s) | Typical Aqueous pH | Expected Retention of Diclofenac (Weak Acid) | Peak Shape Considerations |
| 0.1% Formic Acid | 2.5 - 2.8 | Longer. Analyte is protonated and less polar, increasing retention.[9] | Excellent. Suppresses peak tailing by neutralizing silanol groups.[9] |
| 0.1% Acetic Acid | ~3.2 | Long. Similar to formic acid, but slightly less acidic.[2] | Very Good. Effective at suppressing tailing. |
| 10 mM Ammonium Formate | ~6.5 (unadjusted) | Shorter. Analyte is deprotonated (anionic) and more polar, reducing retention. | May require pH adjustment with formic acid to prevent tailing. |
| 10 mM Ammonium Formate + 0.1% Formic Acid | ~3.0 - 3.5 | Long. Provides the low pH needed for retention while buffering the system.[4] | Excellent. The combination of low pH and buffering capacity offers robust peak shape control.[4] |
| 10 mM Ammonium Acetate | ~6.8 (unadjusted) | Shorter. Analyte is deprotonated, reducing retention. | Poor peak shape is likely without pH adjustment. |
| 10 mM Ammonium Acetate + Acetic Acid | ~4.5 - 5.5 | Intermediate to Short. Analyte is partially or fully deprotonated. | Can be a good compromise for methods analyzing both acids and bases.[7] |
Experimental Protocols
Protocol: General LC-MS/MS Method for Diclofenac and Metabolites
This protocol provides a typical starting point for method development.
-
Sample Preparation (Protein Precipitation): [2][3]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC Conditions:
-
HPLC System: Agilent 1260 Infinity UHPLC or equivalent.[1]
-
Column: Kinetex C18 (e.g., 50 x 2.1 mm, 2.6 µm) or Luna Omega Polar C18 (50 x 2.1 mm, 1.6 µm).[1][4]
-
Guard Column: C18 guard column appropriate for the analytical column.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient Program:
Time (min) %B 0.0 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
-
-
MS/MS Conditions:
-
Mass Spectrometer: SCIEX 4500 Triple Quadrupole or equivalent.[1]
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.[2][3]
-
Ion Transitions (MRM):
-
Diclofenac: m/z 294 -> 250[2]
-
4'-Hydroxydiclofenac: m/z 310 -> 266 (Example transition)
-
-
Key Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum analyte signal.
-
Visualizations
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Best Practices for Handling and Storing Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of deuterated internal standards. Adherence to these best practices is crucial for ensuring the accuracy, reproducibility, and reliability of quantitative analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated internal standards?
A: Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[1][2] Most deuterated compounds should be stored in cool, dry conditions, protected from light and moisture.[1] For many standards, refrigeration at 2-8°C is suitable for short-term storage, while temperatures of -20°C or colder are recommended for long-term storage.[2][3] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1][2]
Q2: How does moisture affect deuterated internal standards?
A: Many deuterated compounds are hygroscopic and can readily absorb moisture from the atmosphere.[1] This can lead to hydrogen-deuterium (H-D) exchange, where deuterium atoms on the standard are replaced by hydrogen from water, thereby compromising the isotopic purity of the standard.[1] To minimize moisture contamination, it is recommended to handle standards in a dry atmosphere, such as under dry nitrogen or argon, and use thoroughly dried glassware.[1]
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
A: H-D exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a proton from the surrounding environment, such as from solvents or atmospheric moisture.[1] This process can diminish the isotopic enrichment of the standard, leading to inaccurate quantification.[1] Prevention of H-D exchange is critical and can be achieved by:
-
Avoiding Protic Solvents: Do not dissolve or store standards in acidic or basic solutions unless specified by the manufacturer.[1]
-
Using a Dry Environment: Handle all materials under an inert, dry atmosphere.[1]
-
Ensuring Proper Label Placement: Deuterium labels should be on stable, non-exchangeable positions of the molecule, avoiding heteroatoms like oxygen or nitrogen (e.g., in alcohols or amines).[4][5]
Q4: Do deuterated internal standards expire or degrade?
A: Deuterated internal standards themselves, being stable isotopes, do not have a shelf life in the traditional sense.[6] However, the compound they are labeling can degrade over time, and the integrity of the standard can be compromised by improper storage or handling, leading to issues like H-D exchange or chemical degradation.[7] It is crucial to follow the manufacturer's recommended storage conditions and re-test dates to ensure the standard's integrity.
Q5: What is the best way to prepare a stock solution from a solid deuterated standard?
A: To prepare a stock solution accurately and avoid contamination, follow these steps:
-
Allow the sealed container of the standard to equilibrate to room temperature before opening to prevent condensation.[1][2]
-
Work in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen or argon).[1]
-
Accurately weigh the desired amount of the standard using a calibrated analytical balance.[1][2]
-
Dissolve the standard in a high-purity, appropriate solvent (e.g., methanol, acetonitrile) within a Class A volumetric flask.[1][5]
-
It is generally recommended to prepare individual stock solutions for each standard rather than a mixture to maintain flexibility and prevent potential cross-reactivity.[3][8]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the potential causes?
Answer: Inconsistent or inaccurate results can arise from several factors, including a lack of co-elution, impurities in the standard, or isotopic exchange.[4]
| Potential Cause | Description | Recommended Solution |
| Lack of Co-elution | Deuterated compounds can sometimes have slightly different retention times compared to their non-deuterated analogs, a phenomenon known as the "isotope effect".[2][4] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[4] | Verify co-elution by overlaying the chromatograms of the analyte and the internal standard. If separation is observed, consider adjusting the chromatographic method (e.g., mobile phase, gradient, or column) to achieve co-elution.[4][9] |
| Isotopic or Chemical Impurities | The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[5] Isotopic enrichment should ideally be ≥98%.[5] | Always obtain a certificate of analysis from the supplier specifying the isotopic and chemical purity.[4] If purity is a concern, it can be verified using techniques like high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR). |
| Hydrogen-Deuterium (H-D) Exchange | Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon also known as back-exchange.[4] This is more likely if the deuterium labels are on chemically labile positions.[4] | Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[4] To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a duration equivalent to your sample preparation and analysis time and analyze for any increase in the non-labeled compound.[4] |
Issue 2: High Variability in Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. What could be the reason?
Answer: High variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterated label.[4]
| Potential Cause | Description | Recommended Solution |
| Differential Matrix Effects | Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[4] | Conduct a post-extraction addition experiment to evaluate the matrix effect. If significant differential matrix effects are observed, further optimization of the sample preparation method to remove interfering matrix components may be necessary. |
| Inconsistent Sample Preparation | Errors in pipetting, inconsistent vortexing, or temperature fluctuations during sample preparation can introduce variability. | Review the sample preparation protocol for any steps that could introduce variability. Ensure that the internal standard is added accurately and consistently to all samples.[10] |
| Degradation of Internal Standard | Improper storage or handling can lead to the degradation of the deuterated internal standard. | Prepare fresh working solutions from a properly stored stock solution and re-analyze. Ensure that the stock solution has been stored under the recommended conditions.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from a Solid Deuterated Standard
Objective: To accurately prepare a stock solution of a deuterated internal standard.
Materials:
-
Solid deuterated internal standard
-
Calibrated analytical balance
-
Class A volumetric flask
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Inert gas source (e.g., nitrogen or argon)
-
Amber vial with a PTFE-lined cap
Methodology:
-
Acclimatization: Allow the sealed container of the deuterated standard to warm to ambient laboratory temperature for at least 30 minutes before opening to prevent moisture condensation.[1]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.[1]
-
Weighing: Accurately weigh the desired mass of the standard.[1][2]
-
Dissolution: Quantitatively transfer the weighed standard to the volumetric flask. Add a small amount of solvent and swirl to dissolve the solid completely.[2]
-
Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.[1]
-
Mixing: Cap the flask securely and mix the solution thoroughly by inversion.[1]
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[1]
Protocol 2: Assessment of Deuterated Internal Standard Stability
Objective: To evaluate the stability of the deuterated internal standard in the analytical matrix over time.
Materials:
-
Deuterated internal standard stock solution
-
Blank analytical matrix (e.g., plasma, urine)
-
Quality Control (QC) samples at low and high concentrations
Methodology:
-
Prepare QC Samples: Spike the deuterated internal standard into low and high concentration QC samples in the same matrix as the study samples.[2]
-
Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio of the analyte to the internal standard.[2]
-
Storage: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or -20°C).[2]
-
Time Point Analysis: Analyze the stored QC samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[2]
-
Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[2]
Visualizations
Caption: A general experimental workflow for using a deuterated internal standard.
Caption: A troubleshooting decision tree for inaccurate quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Diclofenac Using 4'-Hydroxy Diclofenac-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a bioanalytical method for the quantification of diclofenac in human plasma using 4'-Hydroxy diclofenac-d4 as an internal standard against alternative validated methods. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most appropriate methodology for their drug development needs.
Method Comparison at a Glance
The selection of an appropriate bioanalytical method is critical for the accurate assessment of pharmacokinetic parameters in drug development. This guide focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound, a stable isotope-labeled metabolite, as the internal standard (IS). This approach is compared with two alternative methods: an LC-MS/MS method employing a different deuterated internal standard (Diclofenac-d4) and another using a structurally analogous, non-deuterated internal standard (Fluconazole).
| Parameter | Method 1: this compound IS | Method 2: Diclofenac-d4 IS | Method 3: Fluconazole IS |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | This compound | Diclofenac-d4[1] | Fluconazole[2] |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL[1] | 18.75 - 2000.25 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL[1] | 18.75 ng/mL[2] |
| Accuracy (% Recovery) | >86% | 72.0 - 102.2%[1] | 92.95 - 94.46% (within batch)[2] |
| Precision (%RSD) | <5% | <15% (intra- and inter-day)[1] | 1.78 - 2.94% (within batch)[2] |
| Sample Preparation | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE)[1] | Protein Precipitation followed by LLE[2] |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This method is designed for high sensitivity and specificity, leveraging a stable isotope-labeled metabolite as the internal standard to closely mimic the analyte's behavior during sample processing and analysis.
1. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of human plasma, add 10 µL of this compound working solution.
-
Add 200 µL of 70% formic acid in water and vortex.
-
Condition a solid phase extraction (SPE) cartridge with 0.5 mL of methanol followed by 0.5 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity UHPLC or equivalent[3]
-
Column: Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm[3]
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: 40 °C[3]
-
Injection Volume: 1 µL[3]
-
Gradient: 5% B to 95% B over 4 minutes, hold at 95% B for 1 minute, then return to 5% B for 2 minutes.[3]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: SCIEX 4500 Triple Quadrupole or equivalent[3]
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Diclofenac: m/z 294.0 → 250.0
-
This compound (IS): m/z 314.1 → 270.1
-
Method 2: LC-MS/MS with Diclofenac-d4 Internal Standard
This widely accepted method uses a deuterated form of the parent drug as the internal standard, which co-elutes with the analyte, providing excellent correction for matrix effects and ionization suppression.
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 200 µL of human plasma, add 20 µL of Diclofenac-d4 working solution (100 ng/mL).[1]
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).[1]
-
Add 2 mL of ethyl acetate and vortex for 10 minutes.[1]
-
Centrifuge at 2540 x g for 10 minutes at 4 °C.[1]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.[1]
-
Reconstitute the residue in 50 µL of methanol.[1]
2. Chromatographic and Mass Spectrometric Conditions
-
Refer to the instrument parameters detailed in the cited literature, which typically involve a C18 column with gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid.[1]
-
MRM Transitions:
Method 3: LC-MS/MS with Fluconazole Internal Standard
This method provides a cost-effective alternative by using a commercially available, structurally unrelated compound as the internal standard. While not a stable isotope-labeled analog, with proper validation, it can yield reliable results.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction) [2]
-
To 200 µL of plasma, add 50 µL of Fluconazole working solution (1000 ng/mL).[2]
-
Add 50 µL of 0.1% formic acid and vortex.[2]
-
Add 2.5 mL of ethyl acetate and shake for 10 minutes.[2]
-
Centrifuge at 4000 rpm for 10 minutes.[2]
-
Transfer the organic layer and evaporate to dryness at 50 °C under nitrogen.[2]
-
Reconstitute the residue in 400 µL of the mobile phase.[2]
2. Chromatographic and Mass Spectrometric Conditions
-
The cited method specifies a C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile (20:80, v/v) at a flow rate of 0.5 mL/min.[2]
-
MRM Transitions (Negative Ion Mode):
Workflow and Pathway Diagrams
References
Comparison of different internal standards for diclofenac analysis
A Comparative Guide to Internal Standards for Diclofenac Analysis
The accurate quantification of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and drug development. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) analysis to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the results. This guide provides an objective comparison of different internal standards for diclofenac analysis, supported by experimental data from various studies.
The ideal internal standard should closely mimic the physicochemical properties of the analyte to effectively compensate for potential variability during the analytical process, including extraction, derivatization, and ionization. The most commonly employed internal standards for diclofenac analysis fall into two main categories: stable isotope-labeled (SIL) analogues and structurally related compounds.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, particularly deuterated analogs like diclofenac-d4, are widely considered the gold standard for quantitative LC-MS analysis.[1][2][3][4] These compounds are chemically identical to diclofenac but have a higher mass due to the incorporation of deuterium atoms.[5][6] This near-identical chemical nature ensures that they co-elute with the analyte and experience similar ionization efficiencies and matrix effects, leading to the most accurate and precise quantification.[1][2]
Alternative Internal Standards: Structurally Related Compounds
While SIL internal standards are preferred, their availability and cost can be a limiting factor. In such cases, structurally similar compounds, often other NSAIDs, are used as alternative internal standards. These compounds should ideally have similar extraction recovery, chromatographic retention, and ionization response to diclofenac. Common alternative internal standards for diclofenac analysis include mefenamic acid, ketoprofen, tolfenamic acid, and flufenamic acid.[7][8][9][10][11] Other compounds such as lidocaine, butyl paraben, and bupropion have also been reported.[12][13][14] The selection of a non-isotopically labeled internal standard requires careful validation to ensure it adequately corrects for analytical variability.
Performance Comparison of Internal Standards
The following table summarizes the performance of different internal standards for diclofenac analysis based on data from various validated bioanalytical methods. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, this table synthesizes data from multiple sources.
| Internal Standard | Analyte | Matrix | Sample Preparation | LC-MS Method | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Citation |
| Diclofenac-d4 | Diclofenac | Human Plasma | Protein Precipitation | LC-MS/MS | 1 | 1 - 1000 | >86 | [15] |
| Diclofenac-d4 | Diclofenac | Post-mortem Fluids and Tissues | Liquid-Liquid Extraction | UHPLC-MS/MS | 0.5 | 0.5 - 500 | 72.0 - 102.2 | [16] |
| Mefenamic Acid | Diclofenac Sodium | Pharmaceutical Tablets | Filtration | HPLC | - | 1 - 30 (mg/L) | - | [9] |
| Ketoprofen | Diclofenac Potassium | Spiked Human Plasma | Protein Precipitation & LLE | HPLC | 0.25 (µg/mL) | - | >79 | [7] |
| Tolfenamic Acid | Diclofenac Sodium | Dairy Cow Plasma | Protein Precipitation | LC-MS/MS | 5 | 5 - 10000 | - | [8] |
| Flufenamic Acid | Diclofenac Sodium | Rabbit Plasma | Protein Precipitation | UPLC-MS/MS | 80 | 80 - 4000 | 54 - 67.1 | [10][11] |
| 4-hydroxydiclofenac | Diclofenac | Human Plasma | Deproteination & LLE | GC-MS | 0.25 | 0.25 - 50 | 89 - 95 | [17][18] |
| Lidocaine | Diclofenac Sodium | Pharmaceutical Tablets | - | HPLC | 12.5 (ng/mL) | 10 - 200 (µg/mL) | - | [12] |
| Butyl Paraben | Diclofenac Sodium | Human Plasma | Protein Precipitation | HPLC | 20 | 20 - 2000 | - | [13] |
| Bupropion | Diclofenac Potassium | Human Plasma | Protein Precipitation | LC-MS | 150 | 150 - 3181 | 36.4 | [14] |
| Fluconazole | Diclofenac | Human Plasma | Protein Precipitation & LLE | LC-MS/MS | 18.75 | 18.75 - 2000.25 | 61.98 | [19] |
LLE: Liquid-Liquid Extraction; LLOQ: Lower Limit of Quantification; UPLC: Ultra-Performance Liquid Chromatography; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC: High-Performance Liquid Chromatography.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Method 1: Diclofenac Analysis using Diclofenac-d4 Internal Standard in Human Plasma
-
Sample Preparation (Protein Precipitation): [15]
-
To 200 µL of human plasma, add 10 µL of the diclofenac-d4 internal standard working solution.
-
Add 200 µL of 70% formic acid in water and mix well.
-
Perform solid-phase extraction (SPE) for sample cleanup.
-
-
Chromatographic and Mass Spectrometric Conditions: [15]
-
LC Column: Accucore RP-MS
-
Mobile Phase: Not specified
-
Detection: Tandem mass spectrometry (MS/MS)
-
Cycle Time: 1 minute
-
Method 2: Diclofenac Analysis using Mefenamic Acid Internal Standard in Pharmaceutical Tablets
-
Sample Preparation: [9]
-
Dissolve the tablet in a suitable solvent (e.g., methanol).
-
Filter the sample solution to remove excipients.
-
Add a known concentration of mefenamic acid (e.g., 10 mg/L) to the filtered sample solution.
-
-
Chromatographic Conditions: [9]
-
LC System: High-Performance Liquid Chromatography (HPLC)
-
Detection: UV at 210 nm
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of diclofenac in a biological matrix using an internal standard.
Conclusion
The choice of an internal standard is a critical step in the development of a robust and reliable method for diclofenac quantification. Stable isotope-labeled internal standards, such as diclofenac-d4, are the preferred choice as they provide the highest degree of accuracy and precision by effectively compensating for analytical variability.[1][2] When a SIL internal standard is not feasible, structurally similar compounds, particularly other NSAIDs, can be suitable alternatives. However, the use of non-isotopically labeled internal standards necessitates thorough validation to ensure they accurately mimic the behavior of diclofenac throughout the entire analytical process. This guide provides researchers and scientists with a comparative overview to aid in the selection of an appropriate internal standard for their specific analytical needs in diclofenac analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Diclofenac-d4 | CAS 153466-65-0 | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS/MS method for the quantification of diclofenac sodium in dairy cow plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ikm.org.my [ikm.org.my]
- 10. High-throughput ultra-performance LC-MS-MS method for analysis of diclofenac sodium in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. asianpubs.org [asianpubs.org]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. ijpsonline.com [ijpsonline.com]
A Researcher's Guide to the Inter-laboratory Comparison of Diclofenac Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of diclofenac is paramount for ensuring drug efficacy and safety. This guide provides an objective comparison of various analytical methods for diclofenac quantification, supported by experimental data from a range of studies. This document outlines detailed methodologies for key analytical techniques, presents a comparative summary of their performance, and visualizes the underlying mechanism of action and analytical workflows.
Diclofenac's Mechanism of Action: Inhibition of Prostaglandin Synthesis
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] By blocking COX-1 and COX-2, diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] The reduction in prostaglandin production is the principal mechanism behind diclofenac's therapeutic effects.[4] Beyond COX inhibition, research suggests that diclofenac may also have other pharmacological actions, including the inhibition of the thromboxane-prostanoid receptor and lipoxygenase enzymes, and the activation of the nitric oxide-cGMP antinociceptive pathway.[2][3][4]
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method for diclofenac quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most commonly employed techniques.[6][7][8]
The following table summarizes the performance characteristics of these methods as reported in various studies.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Human Plasma | 50 - 1600 ng/mL | 8.95 ng/mL | 27.12 ng/mL | [9] |
| Pharmaceutical Dosage Form | 10 - 200 µg/mL | 12.5 ng/mL | - | ||
| Manufacturing Surfaces | 0.05 - 12.5 µg/mL | 0.014 µg/mL | 0.05 µg/mL | [10] | |
| LC-MS/MS | Rabbit Plasma | 80 - 4000 ng/mL | - | 80 ng/mL | [11][12] |
| Human Plasma | 3.9 - 1194 ng/mL | - | 3.9 ng/mL | [13] | |
| Postmortem Blood | 0.5 - 500 ng/mL | - | 0.5 ng/mL | [7] | |
| GC-MS | Human Plasma | 0.25 - 50 ng/mL | 0.125 ng/mL | 0.25 ng/mL | [14] |
| Pharmaceutical Preparations | 0.25 - 5 µg/mL | 0.05 µg/mL | 0.15 µg/mL | [8][15] | |
| Human Postmortem Samples | 0.5 - 500 ng/mL | - | 0.5 ng/mL | [16] | |
| UV-Vis Spectrophotometry | Bulk Drug | 10 - 50 µg/mL | - | - | |
| Modified-Release Tablets | 5 - 30 µg/mL | - | - | [17] | |
| Bulk Drug | 8 - 16 µg/mL | - | - | [18] |
Experimental Protocols: A Closer Look
Detailed and validated experimental protocols are crucial for reproducible and reliable quantification. Below are outlines of typical methodologies for the most common techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used method for its robustness and accessibility.
-
Sample Preparation: Plasma samples may undergo protein precipitation followed by liquid-liquid extraction.[9] For solid dosage forms, the active pharmaceutical ingredient is typically extracted with a suitable solvent, followed by filtration.[6]
-
Chromatographic Conditions:
-
Column: A C18 analytical column is frequently used for separation.[9][10]
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., orthophosphoric acid in water) and an organic solvent like acetonitrile is common.[6][10]
-
Detection: UV detection is commonly performed at wavelengths ranging from 210 nm to 282 nm.[6][19]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Offers high sensitivity and selectivity, making it ideal for complex biological matrices.
-
Sample Preparation: Protein precipitation is a common and straightforward method for plasma samples.[11][13]
-
Chromatographic Conditions:
-
Column: A C18 or phenyl C18 column is often employed.[11][13]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with an additive like acetic acid or formic acid) is typical.[11][13]
-
Flow Rate: Generally lower than HPLC-UV, often in the range of 0.2 - 0.5 mL/min.[11]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.[11][13]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity, monitoring specific precursor-to-product ion transitions for diclofenac and an internal standard.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
A powerful technique, particularly for volatile and thermally stable compounds, though derivatization is often required for diclofenac.
-
Sample Preparation: Liquid-liquid extraction is a common first step, followed by derivatization to increase the volatility of diclofenac.[14]
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.[14]
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI) ionization is standard.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Inter-laboratory Comparison Workflow
A well-structured inter-laboratory comparison study is essential for assessing the reproducibility and robustness of analytical methods. The following diagram illustrates a typical workflow.
Conclusion
The choice of an analytical method for diclofenac quantification should be guided by the specific requirements of the study. HPLC-UV offers a balance of performance and accessibility for routine analysis. For high-sensitivity applications in complex matrices, LC-MS/MS is the method of choice. GC-MS provides another sensitive alternative, particularly when derivatization is feasible. This guide provides a foundation for researchers to compare and select the most suitable method for their diclofenac quantification needs, ensuring data quality and reliability in their scientific endeavors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. droracle.ai [droracle.ai]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination [mdpi.com]
- 8. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 11. High-throughput ultra-performance LC-MS-MS method for analysis of diclofenac sodium in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 14. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. brjac.com.br [brjac.com.br]
- 18. ajpaonline.com [ajpaonline.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide: Cross-Validation of LC-MS/MS and ELISA for Diclofenac Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Two of the most common analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.
Method Performance: A Head-to-Head Comparison
Table 1: Quantitative Performance Characteristics of LC-MS/MS and ELISA for Diclofenac Quantification
| Parameter | LC-MS/MS (in Human Plasma) | ELISA (in Water Samples) |
| Linearity Range | 3.9 - 1194 ng/mL[1] | 20 - 400 ng/L |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL[1] | 20 ng/L |
| Intra-day Precision (%CV) | < 5.27% | Not Reported |
| Inter-day Precision (%CV) | < 6.64% | Not Reported |
| Intra-day Accuracy (%) | 98.26 - 109.81% | Not Reported |
| Inter-day Accuracy (%) | 97.97 - 109.16% | Not Reported |
| Specificity / Cross-reactivity | High (specific mass transitions) | Potential cross-reactivity with metabolites (e.g., 100% with 5-hydroxydiclofenac)[2] |
| Sample Throughput | Moderate to High | High |
| Cost per Sample | High | Low to Moderate |
| Method Development Time | Long | Short to Moderate |
Experimental Protocols: A Closer Look
LC-MS/MS: The Gold Standard
LC-MS/MS is renowned for its high sensitivity, specificity, and accuracy, making it the gold standard for quantitative bioanalysis.
Sample Preparation: A common and efficient method involves protein precipitation.
-
To 200 µL of human plasma, add an internal standard (e.g., diclofenac-d4).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is common.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is often employed for diclofenac.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for diclofenac and its internal standard, ensuring high specificity. For example, a common transition for diclofenac is m/z 294.0 → 250.0.[3]
ELISA: A High-Throughput Alternative
ELISA is a ligand-binding assay that offers high throughput and is generally less expensive than LC-MS/MS.
General ELISA Protocol (Competitive Assay):
-
Coating: A microplate is coated with a diclofenac-protein conjugate.
-
Competition: Samples or standards containing free diclofenac are added to the wells along with a primary antibody specific to diclofenac. The free diclofenac in the sample competes with the coated diclofenac for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change).
-
Detection: The signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the concentration of diclofenac in the sample.
Visualizing the Workflow
A cross-validation study is essential to compare the performance of two different analytical methods. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for cross-validation of LC-MS/MS and ELISA methods.
Key Considerations for Method Selection
-
Specificity: LC-MS/MS offers superior specificity due to the use of mass-to-charge ratio for detection, which minimizes the risk of interference from structurally similar compounds or metabolites.[4] ELISA, on the other hand, is susceptible to cross-reactivity with diclofenac metabolites, which can lead to an overestimation of the parent drug concentration.[2]
-
Sensitivity: While both methods can achieve high sensitivity, LC-MS/MS generally provides lower limits of quantification, making it more suitable for studies requiring the measurement of very low drug concentrations.[4]
-
Throughput and Cost: ELISA is a more cost-effective and higher-throughput method, making it a good choice for screening a large number of samples.[4]
-
Method Development: Developing and validating a robust LC-MS/MS method is typically more time-consuming and requires more specialized expertise than developing an ELISA.[4]
Conclusion
The choice between LC-MS/MS and ELISA for the quantification of diclofenac depends on the specific requirements of the study. LC-MS/MS is the preferred method for regulatory submissions and studies that demand high accuracy, specificity, and sensitivity. ELISA can be a valuable tool for high-throughput screening in early-stage drug discovery or for studies where cost and sample volume are major constraints, provided that the potential for cross-reactivity is carefully considered and addressed. A thorough cross-validation is highly recommended when transitioning between these methods to ensure data consistency and reliability.
References
- 1. Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to FDA Guidelines on Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A critical component in achieving reliable results is the appropriate use of internal standards (IS) in quantitative bioanalysis. This guide provides a comprehensive comparison of the U.S. Food and Drug Administration (FDA) guidelines for the use of stable isotope-labeled internal standards (SIL-ISs) against other alternatives, supported by experimental data and detailed methodologies.
The use of an internal standard is fundamental to correct for variability during sample preparation and analysis.[1] Both the FDA and the European Medicines Agency (EMA) have historically provided guidance on this topic, with a significant move towards global harmonization through the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation.[2][3] This harmonized guideline is now recognized as the primary guidance for both agencies.[2]
Stable isotope-labeled internal standards are widely considered the "gold standard" in the field due to their ability to closely mimic the analyte of interest, thereby providing superior accuracy and precision.[1][3] However, practical considerations such as cost and availability sometimes necessitate the use of alternatives like structural analogs.[1][3]
Comparison of Internal Standard Alternatives
The choice of an internal standard significantly impacts the quality of bioanalytical data. The following table compares the performance of SIL-ISs with structural analogs, a common alternative.
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Structural Similarity | Identical to the analyte, differing only in isotopic composition. | Structurally similar but not identical to the analyte. |
| Physicochemical Properties | Nearly identical to the analyte, leading to similar behavior during extraction and chromatography. | May have different physicochemical properties, potentially leading to variations in extraction and chromatographic behavior. |
| Extraction Recovery | Very similar extraction recovery to the analyte, providing effective compensation for variability.[1] | Differences in structure can lead to varied extraction efficiencies between the IS and the analyte.[1] |
| Matrix Effects | Co-elution with the analyte allows for better compensation of matrix-induced ion suppression or enhancement.[1] | Differential matrix effects can occur due to differences in physicochemical properties, impacting accuracy.[1] |
| Accuracy and Precision | Generally provides higher accuracy and precision. | May lead to decreased accuracy and precision compared to SIL-IS. |
| Availability and Cost | Can be expensive and time-consuming to synthesize, especially for complex molecules.[3] | Often more readily available and less expensive.[3] |
Key FDA Recommendations for Internal Standard Use
The harmonized ICH M10 guideline, adopted by the FDA, outlines several key principles for the use of internal standards.[2][4]
-
Preference for SIL-IS: When using mass spectrometry, a stable isotope-labeled version of the analyte is the recommended internal standard.[4][5]
-
Purity: The SIL-IS must have high isotopic purity and be free of unlabeled analyte that could interfere with the quantification.[3][4]
-
Stability: The internal standard must be stable throughout all stages of the analytical process, from sample collection to final analysis.[3]
-
Consistent Addition: A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples.[4]
-
Monitoring IS Response: It is crucial to monitor the internal standard response across all samples to ensure the consistency and reliability of the bioanalytical data.[1] While there are no mandated numerical acceptance criteria for IS response variability, a common industry practice is to investigate any significant deviations.[1]
Experimental Protocols for Internal Standard Validation
A robust validation of the internal standard is a critical component of the overall bioanalytical method validation to ensure reliable data.
Selectivity
Objective: To demonstrate that the internal standard does not interfere with the quantification of the analyte and that endogenous components in the matrix do not interfere with the IS.
Protocol:
-
Analyze at least six independent sources of the biological matrix (e.g., plasma from six different individuals).[3]
-
Each blank matrix sample is processed without the addition of the IS and analyzed to check for interfering peaks at the retention time of the IS.
-
A zero sample (matrix with IS but without the analyte) should also be analyzed to ensure no contribution to the analyte signal.[6][7]
Accuracy and Precision
Objective: To ensure the internal standard contributes to the accurate and precise quantification of the analyte.
Protocol:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of expected study sample concentrations.[6]
-
Analyze a minimum of five determinations per concentration level.[6]
-
The precision, expressed as the coefficient of variation (CV), should not exceed 15% for the QC samples, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.[6][7]
-
The accuracy should be within ±15% of the nominal concentration, except for the LLOQ, where it should be within ±20%.
Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the internal standard and, consequently, the analyte.
Protocol:
-
Prepare two sets of samples:
-
Set A: Analyte and IS spiked into the extracted blank matrix.
-
Set B: Analyte and IS in a neat solution (without matrix components).
-
-
The matrix factor is calculated by comparing the peak areas of the IS in Set A to those in Set B.
-
This experiment should be performed at low and high concentrations with at least six different lots of matrix.
Visualizing Key Processes
To better illustrate the workflows and decision-making processes involved, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
A Researcher's Guide to Evaluating the Isotopic Purity of 4'-Hydroxy diclofenac-d4
For researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry, the integrity of stable isotope-labeled internal standards is paramount for accurate quantification of analytes. 4'-Hydroxy diclofenac-d4, a key metabolite of the widely used nonsteroidal anti-inflammatory drug diclofenac, is frequently employed as an internal standard in mass spectrometry-based assays. Its isotopic purity directly impacts the reliability of experimental results. This guide provides a framework for evaluating the isotopic purity of this compound, comparing it with a common alternative, and details the experimental protocols necessary for this assessment.
Comparing Isotopic Purity: this compound and its Alternatives
The ideal deuterated internal standard should have a high degree of isotopic enrichment and be free from its unlabeled counterpart. While manufacturers provide certificates of analysis, independent verification is often a necessary step in rigorous scientific research. The primary alternative to this compound is Diclofenac-d4. The choice between the metabolite and the parent drug as an internal standard depends on the specific bioanalytical method and whether the metabolism of the parent drug is being investigated.
Below is a summary of typical specifications for commercially available this compound and Diclofenac-d4. It is crucial to note that lot-to-lot variability can exist, and the data presented here are illustrative. Researchers should always refer to the vendor's certificate of analysis for specific lots.
| Compound | Deuterium Label | Stated Isotopic Purity | Chemical Purity (Typical) |
| This compound | d4 | >98% | >95% |
| Diclofenac-d4 | d4 | ≥99% (d1-d4 forms) | >95% |
Note: The stated isotopic purity from vendors can be presented in different ways. For instance, "≥99% deuterated forms (d1-d4)" indicates the combined percentage of all deuterated species, not just the fully deuterated d4 isotopologue. For the most accurate quantification, a high abundance of the d4 species is desirable.
Experimental Protocols for Isotopic Purity Assessment
A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive evaluation of a deuterated standard's isotopic purity and structural integrity.[1][2]
Isotopic Purity Determination by Mass Spectrometry (LC-MS/MS)
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of a deuterated compound.[3]
1. Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
Prepare a similar solution of the unlabeled 4'-Hydroxy diclofenac as a reference.
2. Liquid Chromatography Parameters (for LC-MS analysis):
-
Column: A C18 reversed-phase column is suitable for separation.[4]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly used to ensure good peak shape and ionization.[4][5]
-
Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.[4][5]
-
Injection Volume: 1-5 µL.[4]
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. For diclofenac and its metabolites, positive ion mode is often used.[6]
-
Scan Type: Full scan analysis on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential to resolve the different isotopologues.
-
Mass Range: The scan range should be set to encompass the molecular ions of the unlabeled compound and all potential deuterated species.
-
Data Analysis:
-
Acquire the mass spectrum of the unlabeled 4'-Hydroxy diclofenac to determine its natural isotopic abundance pattern.
-
Acquire the mass spectrum of the this compound.
-
Integrate the peak areas for each isotopologue (M, M+1, M+2, M+3, M+4, etc.).
-
Calculate the isotopic purity by determining the percentage of the d4 isotopologue relative to all other isotopologues, after correcting for the natural isotopic abundance.
-
Structural Integrity and Isotopic Enrichment by NMR Spectroscopy
NMR spectroscopy confirms the position of the deuterium labels and can provide an independent measure of isotopic enrichment.[1] Both ¹H NMR and ²H NMR can be utilized.
1. Sample Preparation:
-
Dissolve 5-25 mg of the this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).[7] The choice of solvent should be one in which the analyte is highly soluble and the solvent's residual peaks do not overlap with analyte signals.
-
Filter the sample into a clean NMR tube to remove any particulate matter.[7][8]
2. ¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the labels.
-
The isotopic purity can be estimated by comparing the integral of a residual proton signal in the deuterated position to the integral of a proton signal in a non-deuterated position of the molecule.
3. ²H (Deuterium) NMR Spectroscopy:
-
For highly deuterated compounds, ²H NMR can be a more direct method for confirming the presence and location of deuterium atoms.[9]
-
A ²H NMR spectrum will show signals corresponding to the deuterated positions.
-
Quantitative ²H NMR, in combination with ¹H NMR, can provide a more accurate determination of isotopic abundance.[10]
Workflow for Isotopic Purity Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a deuterated internal standard.
Caption: Workflow for evaluating the isotopic purity of this compound.
Conclusion
The accurate determination of isotopic purity is a critical quality control step for any research employing stable isotope-labeled internal standards. For this compound, a combination of high-resolution mass spectrometry and NMR spectroscopy provides the most comprehensive assessment of its suitability as an internal standard. While commercial suppliers provide valuable information, independent verification ensures the highest level of data integrity. By following the outlined experimental protocols, researchers can confidently assess the quality of their deuterated standards, leading to more accurate and reproducible bioanalytical results. When selecting an alternative, such as Diclofenac-d4, the same rigorous evaluation of isotopic purity should be applied.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. sites.bu.edu [sites.bu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Diclofenac Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), across various species, including humans, rats, mice, dogs, and monkeys. Understanding species-specific differences in drug metabolism is crucial for the preclinical evaluation of drug safety and efficacy, and for the accurate extrapolation of animal data to humans.
Executive Summary
Diclofenac undergoes extensive metabolism primarily in the liver, with two major biotransformation pathways: hydroxylation mediated by cytochrome P450 (CYP) enzymes and direct glucuronidation of the carboxylic acid moiety by UDP-glucuronosyltransferases (UGTs). Significant interspecies variations exist in the predominant metabolic routes and the abundance of specific metabolites. In humans, 4'-hydroxylation is the principal metabolic pathway, whereas in rats, acyl glucuronidation is more dominant. These differences can be attributed to variations in the expression and activity of drug-metabolizing enzymes across species.
Comparative Metabolic Pathways
The primary metabolic pathways of diclofenac involve Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation).
Phase I Metabolism (Hydroxylation):
-
4'-hydroxydiclofenac: This is the major metabolite in humans, primarily formed by the enzyme CYP2C9.[1][2][3][4][5] This pathway is also significant in monkeys and to a lesser extent in rats and mice.[6]
-
5-hydroxydiclofenac: This is generally a minor metabolite in humans, formed by CYP3A4.[1][7][8] However, its formation can be more prominent in other species.
-
3'-hydroxydiclofenac: Another minor metabolite observed in humans, also catalyzed by CYP2C9.[4]
-
Other hydroxylated metabolites: Dihydroxylated metabolites such as 4',5-dihydroxydiclofenac have also been identified.[2][4]
Phase II Metabolism (Glucuronidation):
-
Diclofenac acyl glucuronide: This is a major metabolite, particularly in rats, formed by the direct conjugation of diclofenac's carboxylic acid group.[2][9] This pathway is catalyzed mainly by UGT2B7 in humans.[1][2] The acyl glucuronide can be reactive and has been implicated in the hepatotoxicity of diclofenac.[1][2]
-
Glucuronides of hydroxylated metabolites: The hydroxylated metabolites can undergo further conjugation with glucuronic acid.
The interplay between these pathways varies significantly among species, impacting the pharmacokinetic profile and potential toxicity of diclofenac.
Quantitative Comparison of Major Metabolites
The following table summarizes the relative abundance of the major diclofenac metabolites in different species based on in vitro studies using cryopreserved hepatocytes.
| Metabolite | Human (%)[9] | Rat (%)[9] | Dog (%)[9] | Monkey (%)[9] |
| Diclofenac Acyl Glucuronide | 21.9 (sum of 2 isomers) | - | 47.3 | - |
| 4'-hydroxydiclofenac | - | - | - | - |
| 5-hydroxydiclofenac | - | - | - | - |
| Diclofenac-O-glucuronide | 59.1 | 32.6 | - | 22.4 |
Note: The data for 4'- and 5-hydroxydiclofenac percentages in this specific study were not explicitly provided in the summary, but their formation is a known key pathway. The table highlights the major metabolites identified in this particular comparative study.
In Vitro Glucuronidation Kinetics in Liver Microsomes
The kinetics of diclofenac glucuronidation show considerable differences across species. The following table presents the Michaelis-Menten kinetic parameters for diclofenac glucuronidation in liver microsomes from various species.
| Species | Vmax (nmol/min/mg)[10] | Km (μM)[10] | CLint (Vmax/Km) (μL/min/mg)[10] |
| Human | 6.66 ± 0.33 | 59.5 ± 7.79 | 0.12 ± 0.02 |
| Mouse | 7.22 ± 0.28 | 91.85 ± 8.05 | 0.08 ± 0.01 |
| Rat | 0.83 ± 0.04 | 24.03 ± 4.26 | 0.03 ± 0.01 |
| Dog | 5.05 ± 0.42 | 41.45 ± 10.21 | 0.13 ± 0.01 |
| Monkey | 3.88 ± 0.15 | 17.90 ± 2.59 | 0.22 ± 0.01 |
Experimental Protocols
In Vitro Metabolism in Cryopreserved Hepatocytes
Objective: To compare the metabolic profile of diclofenac in hepatocytes from different species.
Methodology: [9]
-
Cell Culture: Cryopreserved hepatocytes from human, rat, dog, and monkey were thawed and suspended in incubation medium. Cell viability was determined using the trypan blue exclusion method and was confirmed to be between 75-85%.
-
Incubation: Diclofenac (10 μM) was incubated with the hepatocyte suspension at 37°C in a 5% CO2 atmosphere for 2 hours.
-
Reaction Termination: The incubation was stopped by adding ice-cold acetonitrile containing 0.02% formic acid.
-
Sample Preparation: The samples were centrifuged at 14,000 rpm at 4°C, and the supernatant was collected for analysis.
-
Analysis: The unchanged diclofenac and its metabolites were identified and quantified using LC-MS and LC-MS/MS. The percent turnover of diclofenac was calculated by comparing the peak areas of the protonated molecular ion of diclofenac at 0 and 2 hours. The percent composition of each metabolite was determined from their respective peak areas relative to the total drug-related material.
In Vitro Glucuronidation Assay using Liver Microsomes
Objective: To determine the kinetic parameters of diclofenac glucuronidation in liver microsomes from different species.
Methodology: [10]
-
Microsome Preparation: Liver microsomes from human, mouse, rat, dog, and monkey were used.
-
Incubation Mixture: The reaction mixture contained liver microsomes, diclofenac at various concentrations, and UDP-glucuronic acid (UDPGA) in a buffer solution.
-
Incubation: The reaction was initiated by the addition of UDPGA and incubated at 37°C.
-
Reaction Termination: The reaction was terminated by the addition of a quenching solvent (e.g., cold acetonitrile).
-
Analysis: The formation of diclofenac glucuronide was quantified using a validated ultra high-performance liquid chromatography (UHPLC) method.
-
Kinetic Analysis: The reaction rates at different substrate concentrations were fitted to the Michaelis-Menten equation to determine the Vmax (maximum reaction rate) and Km (Michaelis constant). The intrinsic clearance (CLint) was calculated as the ratio of Vmax to Km.
Visualizations
Caption: Experimental workflow for in vitro metabolism of diclofenac in hepatocytes.
Caption: Major metabolic pathways of diclofenac.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ESI and APCI for Diclofenac Analysis
For researchers, scientists, and drug development professionals, the choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is critical for achieving optimal analytical performance. This guide provides a detailed, data-driven comparison of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the quantitative analysis of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).
Diclofenac's acidic nature, conferred by its carboxylic acid group, makes it amenable to analysis by both ESI and APCI. However, the choice between these two common ionization techniques can significantly impact sensitivity, linearity, and robustness of the assay, particularly when dealing with complex matrices such as plasma or wastewater. This guide summarizes key performance data from various studies and provides detailed experimental protocols to aid in method development and selection.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of ESI and APCI for diclofenac analysis based on data from multiple independent studies. It is important to note that direct comparison is challenging due to variations in instrumentation, chromatographic conditions, and sample matrices across different studies.
| Performance Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Limit of Detection (LOD) | 2 ng/mL[1] | 0.5 - 4.0 ng/mL[2] |
| Limit of Quantitation (LOQ) | 3.9 ng/mL[3], 5 ng/mL[1] | 1000 ng/L (in wastewater)[4] |
| Linearity Range | 3.9 - 1194 ng/mL[3], 5 - 10,000 ng/mL[1], 24.2 - 3100.8 ng/mL[5] | 50 - 300 ng/mL[2] |
| Ionization Mode | Primarily Negative Ion Mode ([M-H]⁻)[3][5] | Negative Ion Mode ([M-H]⁻)[2] |
| Precision (%RSD) | Within-day and between-day precision <10%[1] | Within-day and between-day precision 0.8 - 9.1%[2] |
| Accuracy/Recovery (%) | 97.60 ± 5.64%[1] | 99.5 - 101.5% (from lab mixtures), 100.6 - 102.2% (from formulations)[2] |
General Observations
Both ESI and APCI are capable of producing the deprotonated molecule [M-H]⁻ for diclofenac in negative ion mode, which is the preferred mode for its quantification. ESI generally appears to offer a slightly lower limit of detection and a wider linear dynamic range in several reported methods for biological matrices.[1][3] However, APCI has also demonstrated excellent sensitivity and is known to be less susceptible to matrix effects, which can be a significant advantage when analyzing complex samples like wastewater.[2][4] The choice of ionization source may therefore depend on the specific application, the required sensitivity, and the complexity of the sample matrix.
Experimental Workflow
The general workflow for the analysis of diclofenac using LC-MS with either ESI or APCI is depicted below. The process involves sample preparation, chromatographic separation, ionization, and mass spectrometric detection.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of diclofenac using both ESI and APCI, compiled from the cited literature.
ESI Method for Diclofenac in Human Plasma[3]
-
Sample Preparation: Protein precipitation. To 0.2 mL of plasma, 0.6 mL of methanol is added. The mixture is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column: Core/shell C18 column (50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: 52.5% acetonitrile and 47.5% water.
-
Flow Rate: Not specified.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitored Transition (MRM): For diclofenac, m/z 294.0 → 250.0.
-
Source Temperature: 350 °C.
-
Needle Voltage: 4000 V.
-
APCI Method for Diclofenac in Pharmaceutical Formulations[2]
-
Sample Preparation: Direct injection of diluted samples.
-
Liquid Chromatography:
-
Column: Shim-pack GLC-CN column.
-
Mobile Phase: Acetonitrile and 20 mM ammonium acetate solution (5:1 v/v), pH 7.4.
-
Flow Rate: 1 mL/min.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry (APCI):
-
Ionization Mode: Negative Atmospheric Pressure Chemical Ionization (APCI-).
-
Monitored Ion (SIM): For diclofenac, m/z 295.9 [M-H]⁻.
-
Source Parameters: Not detailed.
-
Conclusion
Both ESI and APCI are effective ionization techniques for the sensitive and quantitative analysis of diclofenac by LC-MS. ESI may be preferred for achieving the lowest detection limits in cleaner matrices like plasma, while APCI presents a robust alternative, particularly for samples with a higher potential for matrix interference. The optimal choice will ultimately be dictated by the specific analytical requirements, including the sample matrix, desired sensitivity, and available instrumentation. The provided protocols and performance data serve as a valuable starting point for method development and optimization in the analysis of diclofenac.
References
- 1. An LC-MS/MS method for the quantification of diclofenac sodium in dairy cow plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to the Validation of 4'-Hydroxy diclofenac-d4 as a Certified Reference Material
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The use of Certified Reference Materials (CRMs) is fundamental to ensuring the quality and validity of analytical data. This guide provides a comprehensive comparison of 4'-Hydroxy diclofenac-d4 as a candidate for a CRM, evaluating its performance characteristics against its non-deuterated counterpart, 4'-Hydroxy diclofenac. This comparison is supported by established principles of CRM validation and experimental data typically required for certification.
The Role of Certified Reference Materials
A Certified Reference Material is a standard of the highest quality, for which the property values, along with their associated uncertainties, have been rigorously determined and are traceable to an international standard.[1][2][3] The validation of a CRM is a meticulous process governed by international standards such as ISO 17034, which outlines the requirements for the competence of reference material producers.[1][2][4][5][6] Key aspects of this validation include homogeneity, stability, and a comprehensive characterization to assign a certified value with a stated uncertainty.[1][3]
Performance Comparison: this compound vs. 4'-Hydroxy diclofenac
The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[7][8] Its deuteration is intended to provide a compound that is chemically almost identical to the analyte of interest (4'-Hydroxy diclofenac), but with a different mass, allowing for precise quantification by correcting for variations during sample preparation and analysis.[9][10]
The choice between a deuterated and a non-deuterated standard is critical for assay performance. While stable isotope-labeled internal standards like this compound are generally considered the gold standard for their ability to mimic the analyte's behavior, potential issues such as isotopic exchange or differential matrix effects can arise and must be evaluated during validation.[9][11]
The following table summarizes the key characteristics for the validation of this compound as a CRM and compares it with the non-deuterated 4'-Hydroxy diclofenac reference standard.
| Parameter | This compound (Candidate CRM) | 4'-Hydroxy diclofenac (Reference Standard) | Significance in CRM Validation |
| Chemical Identity | 2-(2-((2,6-Dichloro-4-hydroxyphenyl)amino)phenyl-d4)acetic acid | 2-[2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenyl]acetic acid | Confirmed identity is the foundation of a reference material. |
| Purity | Typically >98% (isotopic and chemical) | Typically ≥95% | High purity is essential to minimize interference and ensure accurate calibration. |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d4) | Not Applicable | For a deuterated standard, high isotopic enrichment is crucial to prevent signal overlap with the native analyte. |
| Homogeneity | To be assessed according to ISO 17034 | To be assessed if intended as a CRM | Ensures that each unit of the material has the same concentration of the analyte within the stated uncertainty. |
| Stability | To be assessed (long-term and short-term) | Stated as stable for ≥4 years at -20°C[12] | The certified value must be valid for a defined period under specified storage and handling conditions. |
| Certified Value & Uncertainty | To be determined through a metrologically valid procedure | Often provided as a nominal concentration or purity without a full uncertainty budget. | The certified value and its uncertainty are the defining features of a CRM, providing traceability. |
| Application | Internal standard for quantification of 4'-Hydroxy diclofenac | Calibration standard, quality control material | The intended use dictates the required level of characterization. |
Experimental Protocols for CRM Validation
The validation of this compound as a CRM would involve a series of experiments designed to rigorously assess its properties. The methodologies for these key experiments are detailed below.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the this compound material.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm.[13]
-
Injection Volume: 10 µL.
-
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
Isotopic Enrichment by Mass Spectrometry (MS)
-
Objective: To determine the percentage of deuteration in the this compound material.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Procedure: The material is introduced into the mass spectrometer, and the relative intensities of the ions corresponding to the deuterated (d4) and non-deuterated (d0) forms, as well as partially deuterated forms (d1, d2, d3), are measured. The isotopic enrichment is calculated based on these relative intensities.
Homogeneity Study
-
Objective: To demonstrate that the variation in the property value between different units of the CRM is within acceptable limits.
-
Procedure: A statistically representative number of units are selected from the batch. Multiple sub-samples from each unit are analyzed for their concentration or purity using a validated analytical method (e.g., LC-MS/MS). The between-unit and within-unit variations are assessed using analysis of variance (ANOVA).
Stability Study
-
Objective: To determine the stability of the this compound under defined storage and transport conditions.
-
Procedure:
-
Long-term stability: Multiple units of the CRM are stored at the recommended temperature (e.g., -20°C) and analyzed at regular intervals over an extended period.
-
Short-term stability: Units are exposed to conditions simulating transport (e.g., elevated temperatures) for a short period and then analyzed.
-
The results are evaluated for any significant degradation or change in the certified property value over time.
-
Visualizing the Validation Process
To better understand the workflow and hierarchical nature of reference materials, the following diagrams are provided.
References
- 1. knowledge.reagecon.com [knowledge.reagecon.com]
- 2. nata.com.au [nata.com.au]
- 3. What are Certified Reference Materials? | ASTM [astm.org]
- 4. pacificcert.com [pacificcert.com]
- 5. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 6. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 7. veeprho.com [veeprho.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. myadlm.org [myadlm.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4'-Hydroxy Diclofenac-d4
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 4'-Hydroxy diclofenac-d4, a deuterated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Conflicting information exists regarding its hazard classification, with some sources labeling it as toxic if swallowed and a cause of serious eye damage, while others do not classify it as a hazardous chemical.[1][2] Therefore, a conservative approach to safety is recommended.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Handle with inspected, impervious gloves.[1]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: In case of dust formation, use a type P2 (EN 143) respirator cartridge.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[2] Improper disposal can pose a risk to the environment and public health.
-
Initial Containment: Ensure the waste material is securely contained in a clearly labeled, sealed container.
-
Waste Characterization: Although some safety data sheets (SDS) state the product is not a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, others classify it with specific hazards.[1] It is prudent to treat it as hazardous waste.
-
Licensed Disposal Vendor: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Incineration: If permissible by local regulations and conducted by a licensed facility, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Avoid Environmental Release: Under no circumstances should this compound be discharged into drains, water courses, or onto the ground.[1] The non-deuterated form is known to be very toxic to aquatic life with long-lasting effects.[3]
Hazard and Safety Data Summary
For quick reference, the following table summarizes the key hazard and safety information for 4'-Hydroxy diclofenac. Note that the deuterated form (d4) is expected to have similar properties.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from various supplier safety data sheets.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, building a foundation of trust and reliability in your laboratory's operations.
References
Essential Safety and Operational Guide for Handling 4'-Hydroxy diclofenac-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4'-Hydroxy diclofenac-d4. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Safety Precautions
This compound is a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[1] While comprehensive toxicological data for the deuterated form is limited, it should be handled as a hazardous compound.[2][3] The non-deuterated form, 4'-Hydroxy diclofenac, is classified as toxic if swallowed and can cause serious eye damage.[4]
GHS Classification: [4]
-
Acute toxicity, Oral (Category 3), H301
-
Serious eye damage/eye irritation (Category 1), H318
Hazard Statements: [4]
-
H301: Toxic if swallowed
-
H318: Causes serious eye damage
Precautionary Statements: [4]
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local regulations.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[5][6][7]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with nitrile or neoprene gloves is recommended. The outer glove should be removed and disposed of after handling. Change gloves immediately if contaminated, torn, or punctured.[5][6] |
| Eye and Face Protection | Safety Glasses/Goggles and Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.[5][8] |
| Body Protection | Laboratory Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6][7] Standard cloth lab coats are not sufficient. |
| Respiratory Protection | Respirator | For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[9] |
Experimental Protocols: Safe Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a well-ventilated, locked area.[4]
-
Recommended storage temperature is -20°C.[2]
Preparation of Solutions:
-
This compound is a crystalline solid.[2]
-
All handling of the solid compound should be performed in a chemical fume hood or a glove box to avoid inhalation of dust.
-
The compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approximately 30 mg/ml).[2]
-
When dissolving, use the smallest amount of solvent necessary and add it slowly to the solid to avoid splashing.
-
Ensure adequate ventilation and wear all prescribed PPE.
Experimental Workflow:
Caption: A workflow diagram for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[4]
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Ensure all waste containers are properly sealed and labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the hazardous waste. Do not pour any solutions containing this compound down the drain.[4]
References
- 1. scbt.com [scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound [chembk.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. merck.com [merck.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
